molecular formula C6H8BrClN2 B1376233 (5-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1241911-26-1

(5-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1376233
CAS No.: 1241911-26-1
M. Wt: 223.5 g/mol
InChI Key: UCCUYYZYIDJRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUYYZYIDJRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735477
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241911-26-1
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of (5-Bromopyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry.

Introduction: The Significance of a Versatile Pyridine Derivative

This compound is a substituted pyridine derivative that has garnered significant attention in the field of drug discovery and development. Its structural features, comprising a bromine-substituted pyridine ring and a methanamine hydrochloride group, make it a valuable synthon for introducing the pyridyl moiety into larger, more complex molecules. This guide will delve into the detailed structural information, physicochemical properties, synthesis, and applications of this compound, providing a crucial resource for researchers leveraging its unique chemical architecture.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. The aminomethyl group at the 2-position provides a key point for amide bond formation or other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

PropertyValueSource(s)
Chemical Formula C6H7N2Br·HCl[1]
Molecular Weight 223.49 g/mol [1]
CAS Number 1241911-26-1[1][2]
IUPAC Name This compound[3]
Synonyms (5-Bromo-2-pyridinyl)methanamine hydrochloride, 2-Aminomethyl-5-bromopyridine hydrochloride[3]
Appearance White to off-white solid[4]
SMILES Cl.NCC1=NC=C(Br)C=C1[5]
InChIKey AUIXMWKVLPXKGC-UHFFFAOYSA-N[3]

Note: Some sources may refer to the dihydrochloride salt with CAS number 1251953-03-3.[5][6][7] This guide focuses on the monohydrochloride form.

Structural Elucidation: Spectroscopic Analysis

The precise molecular structure of this compound is confirmed through various spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are instrumental.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aminomethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions. The methylene protons of the aminomethyl group will appear as a singlet or a multiplet depending on the solvent and pH, while the amine protons may be broadened or exchange with solvent protons. The integration of these signals confirms the number of protons in each environment.[4][8]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, including the five distinct carbons of the pyridine ring and the carbon of the aminomethyl group. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom being significantly influenced.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

  • N-H stretching: Vibrations of the amine group, typically appearing in the region of 3200-3400 cm⁻¹.[10][11]

  • C-H stretching: Aromatic and aliphatic C-H stretches.

  • C=N and C=C stretching: Vibrations from the pyridine ring.

  • C-Br stretching: A band in the fingerprint region corresponding to the carbon-bromine bond.

The presence and positions of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[10] For (5-Bromopyridin-2-yl)methanamine, the free base, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[12] This isotopic signature is a definitive indicator of a bromine-containing compound.

Synthesis and Reactivity

This compound is typically synthesized from commercially available starting materials. A general synthetic approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.

Synthesis_Workflow Start 2-Amino-5-bromopyridine Step1 N-Acylation Start->Step1 Acetic anhydride Intermediate1 N-acylated intermediate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Br₂ Intermediate2 Brominated intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 NaOH Product (5-Bromopyridin-2-yl)methanamine Step3->Product Step4 HCl treatment Product->Step4 FinalProduct (5-Bromopyridin-2-yl)methanamine hydrochloride Step4->FinalProduct

Figure 1: A generalized synthetic workflow for the preparation of this compound.

One common synthetic route starts with 2-aminopyridine, which is first N-acylated to protect the amino group.[13] The resulting amide then undergoes regioselective bromination at the 5-position of the pyridine ring. Subsequent hydrolysis of the amide protecting group yields 2-amino-5-bromopyridine.[13] This intermediate can then be converted to the target compound through various methods, such as a Suzuki coupling followed by reduction and amination.[14] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

The reactivity of this compound is largely dictated by its functional groups. The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents at this position.

Applications in Drug Discovery

The unique structural attributes of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. Its utility spans various therapeutic areas due to the prevalence of the substituted pyridine motif in bioactive molecules.

Scaffold for Novel Compound Libraries

Researchers utilize this compound as a starting point for the creation of diverse chemical libraries. By leveraging the reactivity of both the amine and the bromide, a multitude of derivatives can be rapidly synthesized. This approach is central to high-throughput screening campaigns aimed at identifying novel hit and lead compounds. The "click chemistry" paradigm, for instance, can be employed to efficiently generate a wide range of triazole-containing derivatives with potential therapeutic applications.[15]

Synthesis of Bioactive Molecules

The chromenopyridine scaffold, which can be synthesized using pyridine-based building blocks, is recognized as a privileged platform in drug design, exhibiting a broad spectrum of biological activities.[16] The incorporation of the (5-bromopyridin-2-yl)methylamino moiety into various molecular frameworks has led to the discovery of potent inhibitors of enzymes, modulators of receptors, and other biologically active agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor, both crucial interactions for molecular recognition at biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.[17] In general, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[18]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][18]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][18]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Short-term storage at -4°C and longer-term storage at -20°C is recommended.[1]

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug discovery scientists. Its well-defined structure, characterized by a versatile brominated pyridine ring and a reactive aminomethyl side chain, provides a powerful platform for the synthesis of novel and complex molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective application in the rational design and development of the next generation of therapeutic agents. This guide serves as a foundational resource for researchers seeking to harness the full potential of this invaluable chemical entity.

References

physical and chemical properties of (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: A Versatile Scaffold in Modern Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal molecular building block, strategically designed for versatility in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both a reactive bromine atom and a primary aminomethyl group, offers a dual-pronged approach to molecular elaboration. The hydrochloride salt form confers enhanced stability and aqueous solubility, rendering it highly amenable to a variety of reaction conditions. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references. Our focus is not merely on procedural steps but on the underlying chemical logic that informs the use of this compound in cutting-edge research and development.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of the intrinsic properties of this compound is fundamental to its effective application.

Molecular Identity and Physical Properties

The compound is registered under CAS Number 1241911-26-1. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1241911-26-1
Molecular Formula C₆H₈BrClN₂
Molecular Weight 223.50 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in water
Storage Conditions Store under an inert atmosphere at room temperature.

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized hydrochloride salts which may decompose upon heating.

Spectroscopic Profile

While specific experimental spectra are often proprietary, the expected spectroscopic characteristics provide a baseline for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the aminomethyl substituent. A characteristic singlet or multiplet for the methylene (-CH₂-) protons and a broad signal for the amine (-NH₂) protons, which may exchange with deuterium in solvents like D₂O, would also be present.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the pyridine ring carbons and the aminomethyl carbon. The carbon atom bonded to the bromine will be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₆H₇BrN₂) would display a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

Synthesis and Purification: From Nitrile to Amine

The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding nitrile, 5-bromo-2-cyanopyridine.

Synthetic Workflow: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reductions.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of the title compound.

  • Reaction Setup: A solution of 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol is charged into a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (pressure may vary, from balloon pressure to higher pressures in a Parr shaker) at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Catalyst Removal: The reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. Expert Insight: It is crucial to perform this filtration under a wet solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude (5-Bromopyridin-2-yl)methanamine free base.

  • Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). A solution of hydrogen chloride in the same or another appropriate solvent is then added dropwise with stirring.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product.

Trustworthiness: Each step in this protocol is designed for safety and purity. The use of catalytic hydrogenation minimizes the use of hazardous reagents. The filtration of the catalyst under a wet solvent is a critical safety measure. The final precipitation and washing steps ensure the removal of unreacted starting materials and by-products, leading to a high-purity product.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the distinct reactivity of its two functional groups: the primary amine and the bromo-substituted pyridine ring.

N-Acylation and N-Alkylation

The primary amine serves as a nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone of many pharmaceutical structures. Similarly, it can be alkylated to introduce further diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[2] The amino group often forms key hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocol: A Two-Step Synthesis of a Hypothetical Kinase Inhibitor

This protocol illustrates the use of this compound in a sequential N-acylation and Suzuki coupling to generate a complex, drug-like molecule.

Step 1: N-Acylation

  • Liberation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir for 15-30 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C and slowly add a solution of a desired acyl chloride (1.1 eq) in DCM.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine the N-acylated intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final kinase inhibitor candidate.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Suzuki Coupling A (5-Bromopyridin-2-yl)methanamine (as free base) C N-Acylated Intermediate A->C B Acyl Chloride B->C D N-Acylated Intermediate F Final Product (Kinase Inhibitor) D->F E Arylboronic Acid E->F

Figure 2: A logical workflow for the synthesis of a hypothetical kinase inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. A solid understanding of its physicochemical properties, synthetic routes, and reactivity profile, as detailed in this guide, empowers researchers to fully leverage its potential in the creation of novel and impactful molecules.

References

An In-Depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (5-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its unique structural motif, featuring a bromo-substituted pyridine ring coupled with a primary aminomethyl group, offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The bromine atom serves as a key functional handle for a multitude of cross-coupling reactions, enabling the facile introduction of molecular complexity, while the primary amine provides a nucleophilic center for amide bond formation, reductive amination, and other derivatizations crucial for exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability in a laboratory setting.

Strategic Overview of the Synthesis Pathway

The most robust and widely applicable synthetic route to this compound commences with the commercially available and relatively inexpensive 2-amino-5-bromopyridine. The synthesis unfolds in three key stages:

  • Diazotization and Cyanation: The initial step involves the conversion of the primary amino group of 2-amino-5-bromopyridine into a nitrile functionality via a Sandmeyer-type reaction. This transformation is critical for setting the stage for the subsequent reduction.

  • Reduction of the Nitrile: The cyano group is then selectively reduced to a primary aminomethyl group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized free base, (5-Bromopyridin-2-yl)methanamine, into its more stable and readily handled hydrochloride salt.

This synthetic strategy is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the scalability of the process.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-cyanopyridine

The conversion of 2-amino-5-bromopyridine to 5-bromo-2-cyanopyridine is a cornerstone of this synthesis. The Sandmeyer reaction, a well-established and reliable method for the conversion of aryl amines to aryl nitriles, is the method of choice.

Causality Behind Experimental Choices:

The diazotization of 2-amino-5-bromopyridine is typically carried out in the presence of a strong mineral acid, such as hydrobromic acid, and a diazotizing agent, most commonly sodium nitrite. The use of low temperatures (0-5 °C) is critical to ensure the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures. The subsequent cyanation is achieved by treating the diazonium salt solution with a copper(I) cyanide solution. Copper(I) cyanide acts as a catalyst and a source of the cyanide nucleophile, facilitating the displacement of the diazonium group.

Experimental Protocol: Synthesis of 5-Bromo-2-cyanopyridine
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromopyridine (1.0 eq) in a solution of hydrobromic acid (48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature of the reaction mixture between 20-30 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • The crude product can be isolated by extraction with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-bromo-2-cyanopyridine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Part 2: Reduction of 5-Bromo-2-cyanopyridine to (5-Bromopyridin-2-yl)methanamine

The selective reduction of the nitrile group in the presence of a bromine substituent is a critical transformation. Catalytic hydrogenation is the preferred industrial and laboratory method for this step, offering high yields and operational simplicity.

Causality Behind Experimental Choices:

Catalytic hydrogenation of nitriles to primary amines is a well-established process. The choice of catalyst is crucial to ensure high selectivity and to prevent unwanted side reactions, such as dehalogenation (the removal of the bromine atom). Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[1] The reaction is typically carried out under a hydrogen atmosphere. The addition of an acid, such as hydrochloric acid, to the reaction mixture can help to prevent the formation of secondary amine byproducts by protonating the intermediate imine and the final primary amine.[2]

Experimental Protocol: Catalytic Hydrogenation of 5-Bromo-2-cyanopyridine
  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • To suppress dehalogenation and prevent secondary amine formation, add a stoichiometric amount of hydrochloric acid (1.0-1.2 eq).[2]

  • Hydrogenation:

    • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • The filtrate contains the hydrochloride salt of the product. To isolate the free base, the solvent can be removed under reduced pressure, and the resulting residue can be neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. However, for the synthesis of the hydrochloride salt, the filtrate can be used directly in the next step.

Part 3: Formation of this compound

The final step is the formation of the stable and crystalline hydrochloride salt. This is a straightforward acid-base reaction.

Causality Behind Experimental Choices:

The free amine, (5-Bromopyridin-2-yl)methanamine, is typically an oil or a low-melting solid and can be susceptible to oxidation. Conversion to its hydrochloride salt enhances its stability, simplifies handling and purification, and often improves its crystalline nature, which is advantageous for storage and further use. The use of an anhydrous solvent system, such as diethyl ether or dioxane, is preferred to prevent the incorporation of water into the final product.

Experimental Protocol: Formation of the Hydrochloride Salt
  • Salt Formation:

    • If the free base was isolated in the previous step, dissolve it in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • If the product from the hydrogenation is already in an acidic solution, this can be concentrated and redissolved in an appropriate solvent.

    • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise to the stirred solution of the amine.

    • The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation and Drying:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold anhydrous diethyl ether to remove any impurities.

    • Dry the this compound under vacuum to a constant weight.

Data Presentation

Step Starting Material Product Key Reagents Typical Yield
1 2-Amino-5-bromopyridine5-Bromo-2-cyanopyridineHBr, NaNO₂, CuCN70-85%
2 5-Bromo-2-cyanopyridine(5-Bromopyridin-2-yl)methanamineH₂, Pd/C, HCl90-97%[2]
3 (5-Bromopyridin-2-yl)methanamineThis compoundHCl in ether/dioxane>95%

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_0 Part 1: Cyanation cluster_1 Part 2: Reduction cluster_2 Part 3: Salt Formation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium Salt Diazonium Salt 2-Amino-5-bromopyridine->Diazonium Salt 1. HBr, NaNO2 2. 0-5 °C 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine Diazonium Salt->5-Bromo-2-cyanopyridine CuCN 5-Bromo-2-cyanopyridine_reduction 5-Bromo-2-cyanopyridine Free_Base (5-Bromopyridin-2-yl)methanamine 5-Bromo-2-cyanopyridine_reduction->Free_Base H2, Pd/C, HCl Free_Base_salt (5-Bromopyridin-2-yl)methanamine Final_Product (5-Bromopyridin-2-yl)methanamine Hydrochloride Free_Base_salt->Final_Product HCl in Ether

Caption: Overall synthesis pathway for this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in drug discovery. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols to meet their specific research needs. The presented pathway emphasizes safety, scalability, and high yields, making it a valuable asset for any medicinal chemistry program.

References

An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Bromopyridin-2-yl)methanamine hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its significant application in the synthesis of novel therapeutics, supported by established scientific principles and methodologies.

Core Molecular Attributes

This compound is a substituted pyridine derivative that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted pyridine ring and a primary aminomethyl group, rendering it a versatile scaffold for further chemical modifications.

PropertyValueSource(s)
Molecular Formula C₆H₇N₂Br·HCl[1]
Molecular Weight 223.49 g/mol [1]
CAS Number 1241911-26-1[1]
Appearance White to off-white solid[2]
Free Base Formula C₆H₇BrN₂[3]
Free Base Molecular Weight 187.04 g/mol [3]

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the reduction of a nitrile precursor followed by salt formation.

Synthesis of (5-Bromopyridin-2-yl)methanamine (Free Base)

A plausible and efficient route to the free base, (5-Bromopyridin-2-yl)methanamine, starts from the readily available 2-cyano-5-bromopyridine. The core of this transformation is the reduction of the nitrile group to a primary amine.

Synthesis_Workflow Start 2-Cyano-5-bromopyridine Reduction Nitrile Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Reduction Reactant FreeBase (5-Bromopyridin-2-yl)methanamine Reduction->FreeBase Product

Caption: Synthetic workflow for the preparation of the free base.

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-cyano-5-bromopyridine in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or a borane complex. The choice of reducing agent is critical; LiAlH₄ is highly effective but requires careful handling due to its reactivity with protic solvents. Catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere is a viable alternative.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by the slow, sequential addition of water and an aqueous sodium hydroxide solution at 0 °C. Filter the resulting mixture through a pad of celite to remove inorganic salts. The filtrate, containing the crude product, is then concentrated under reduced pressure.

  • Purification: The crude (5-Bromopyridin-2-yl)methanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure free base.

Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.

Salt_Formation FreeBase (5-Bromopyridin-2-yl)methanamine HCl_Addition Addition of HCl (e.g., HCl in Dioxane or Diethyl Ether) FreeBase->HCl_Addition Reactant HCl_Salt (5-Bromopyridin-2-yl)methanamine Hydrochloride HCl_Addition->HCl_Salt Product Application_Workflow BuildingBlock (5-Bromopyridin-2-yl)methanamine Hydrochloride Coupling Multi-step Synthesis BuildingBlock->Coupling Key Precursor DrugMolecule GSK2881078 (Selective Androgen Receptor Modulator) Coupling->DrugMolecule Final Product

References

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility of (5-Bromopyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. As a hydrochloride salt of a substituted pyridinylmethanamine, its solubility is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document outlines the theoretical underpinnings of its solubility based on its chemical structure, presents a systematic approach for empirical solubility determination across a spectrum of solvents, and provides detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine derivative with the chemical formula C6H7N2Br·HCl and a molecular weight of approximately 223.50 g/mol [1][2]. As an amine hydrochloride, it is an organic salt, a class of compounds frequently utilized in the pharmaceutical industry to enhance the aqueous solubility and stability of active pharmaceutical ingredients (APIs)[3][4]. The solubility of this intermediate is a pivotal physicochemical property that dictates its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability.

A comprehensive understanding of the solubility profile of this compound in different solvent systems is essential for:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and work-up procedures, and developing efficient crystallization and purification methods.

  • Formulation Science: Selecting suitable vehicles for drug delivery, predicting dissolution rates, and ensuring the stability of the final drug product.

  • Analytical Chemistry: Developing robust analytical methods for quantification and impurity profiling.

This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical, step-by-step approach to its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, several key structural features influence its solubility.

Physicochemical Properties of this compound
PropertyValue/InformationSource
Chemical Formula C6H7N2Br·HCl[1]
Molecular Weight 223.50 g/mol [1]
CAS Number 1241911-26-1[1][2]
Structure Substituted pyridine with a brominated ring and a methanamine hydrochloride side chain.[5][6]
Influence of Structural Features on Solubility

The solubility of this compound is a complex interplay of its ionic and organic components:

  • Ionic Character: The hydrochloride salt of the primary amine imparts significant ionic character to the molecule. This suggests a higher affinity for polar solvents, particularly those capable of solvating the chloride anion and the protonated aminomethyl group (pyridinium methylammonium cation)[4][7]. The primary, secondary, and tertiary ammonium salts typically exhibit good water solubility[8].

  • Pyridine Ring: The pyridine ring is aromatic and possesses a nitrogen atom, making it a polar heterocycle capable of hydrogen bonding[9]. This contributes to its solubility in polar solvents.

  • Bromine Substituent: The bromo-substituent on the pyridine ring is electron-withdrawing and increases the lipophilicity of that portion of the molecule, which may enhance solubility in less polar organic solvents compared to its non-brominated analog.

  • Crystal Lattice Energy: As a crystalline solid, the solubility is also dependent on the energy required to overcome the forces holding the ions in the crystal lattice. Strong electrostatic interactions within the crystal can lead to lower solubility[10].

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding between the solvent and the hydrochloride salt. In aqueous media, the pH will be a critical determinant of solubility[11][12].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents[8][13].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the high polarity and ionic nature of the compound. However, some amine HCl salts with significant lipophilic character can exhibit surprising solubility in nonpolar solvents[14].

Experimental Determination of Solubility: A Systematic Approach

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following workflow is recommended for a comprehensive analysis.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Equilibrium Solubility Determination cluster_2 Phase 3: pH-Dependent Aqueous Solubility A Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) B Kinetic Solubility Assay (e.g., Turbidimetric Method) A->B Broad Range C Shake-Flask Method (ICH/WHO Guideline) B->C Identify Key Solvents D HPLC-UV for Quantification C->D Accurate Measurement G Data Analysis & Reporting D->G Quantitative Data E Buffer Preparation (pH 1.2 - 7.4) F Equilibrium Solubility at each pH E->F Biorelevant Range F->G pH-Solubility Profile

Figure 1: A systematic workflow for determining the solubility of this compound.

Phase 1: High-Throughput Kinetic Solubility Screening

The initial phase aims to rapidly assess the approximate solubility across a wide range of solvents to identify promising candidates for more rigorous testing.

Protocol 1: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a universal solvent where it is highly soluble, such as DMSO.

  • Solvent Plate Preparation: Dispense a fixed volume of each test solvent (e.g., water, methanol, ethanol, acetonitrile, THF, toluene, hexane) into the wells of a 96-well microplate.

  • Compound Addition: Add increasing volumes of the DMSO stock solution to the solvent wells.

  • Turbidity Measurement: After a short incubation period with agitation, measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which precipitation is first observed is recorded as the kinetic solubility. This provides a rapid, albeit approximate, measure.

Phase 2: Thermodynamic (Equilibrium) Solubility Determination

This phase focuses on accurately quantifying the solubility in a select number of key solvents identified in Phase 1. The shake-flask method is the gold standard for equilibrium solubility determination[11].

Protocol 2: Shake-Flask Equilibrium Solubility Method

  • System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau[11].

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD) to check for any polymorphic or chemical transformations during the experiment[12].

G A Add Excess Solid to Solvent B Agitate at Constant T (e.g., 24-48h) A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute & Analyze (HPLC-UV) E->F

Figure 2: The shake-flask method for equilibrium solubility determination.

Phase 3: pH-Dependent Aqueous Solubility

For a pharmaceutical intermediate, understanding its solubility in aqueous media across a physiologically relevant pH range is crucial.

Protocol 3: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest, typically pH 1.2 to 7.4, to simulate the gastrointestinal tract. Standard buffers such as HCl (pH 1.2), acetate (pH 4.5), and phosphate (pH 6.8) should be used[11].

  • Solubility Determination: Perform the shake-flask method (Protocol 2) for each buffer solution.

  • pH Measurement: After equilibration, measure the final pH of the saturated solution to account for any shifts caused by the dissolution of the acidic salt.

  • Data Plotting: Plot the measured solubility (in mg/mL or molarity) as a function of the final measured pH.

Expected Results and Data Presentation

The data generated from these experiments should be compiled into clear, concise tables for easy comparison and analysis.

Quantitative Solubility Data

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (M)Method
Polar Protic Water[Experimental Value][Calculated Value]Shake-Flask
Methanol[Experimental Value][Calculated Value]Shake-Flask
Ethanol[Experimental Value][Calculated Value]Shake-Flask
Polar Aprotic DMSO[Experimental Value][Calculated Value]Shake-Flask
Acetonitrile[Experimental Value][Calculated Value]Shake-Flask
Nonpolar Toluene[Experimental Value][Calculated Value]Shake-Flask
Hexane[Experimental Value][Calculated Value]Shake-Flask
pH-Solubility Profile

Table 2: Aqueous Solubility of this compound as a Function of pH at 37 °C

Buffer SystemInitial pHFinal pHSolubility (mg/mL)
0.1 N HCl1.2[Measured Value][Experimental Value]
Acetate Buffer4.5[Measured Value][Experimental Value]
Phosphate Buffer6.8[Measured Value][Experimental Value]
Phosphate Buffer7.4[Measured Value][Experimental Value]

Conclusion and Recommendations

This technical guide has detailed a comprehensive strategy for characterizing the solubility of this compound. By combining a theoretical understanding of its molecular structure with a systematic, multi-phased experimental approach, researchers can generate the robust and reliable data necessary for informed decision-making in process development and pharmaceutical formulation. The hydrochloride salt structure suggests high solubility in polar protic solvents, with pH being a critical factor in aqueous systems. The provided protocols for kinetic screening and equilibrium solubility determination represent industry-standard best practices, ensuring data integrity and reproducibility. For future work, it is recommended to investigate the solid-state properties of the material, as polymorphism can significantly impact solubility.

References

A Researcher's Comprehensive Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate tapestry of medicinal chemistry and synthetic organic research, the selection of versatile and reliable building blocks is a cornerstone of innovation. (5-Bromopyridin-2-yl)methanamine hydrochloride stands out as a pivotal intermediate, its strategic importance demonstrated in the synthesis of a multitude of biologically active compounds. This guide is crafted from the perspective of a seasoned scientist, intended to navigate the reader through the critical aspects of sourcing this compound and to provide a robust framework for its practical application. We will transcend a simple supplier listing, offering instead a curated analysis to inform procurement strategies. Furthermore, this document will delve into the compound's fundamental characteristics and present a validated experimental protocol, elucidating the chemical principles that govern its reactivity. Our objective is to equip you, the dedicated researcher, with the knowledge and tools to seamlessly integrate this valuable reagent into your synthetic endeavors.

Part 1: Sourcing and Supplier Intelligence for this compound

The successful outcome of any synthetic campaign begins with the acquisition of high-quality starting materials. The purity and integrity of this compound are paramount, as impurities can lead to unforeseen side reactions and complicate purification efforts. A discerning approach to supplier selection is therefore a critical first step.

Vetting Commercial Suppliers

The global chemical market offers a range of suppliers for this compound. These vendors vary in their scale of operations, from large multinational corporations to more specialized chemical synthesis companies. Based on our experience and market evaluation, the suppliers listed below have demonstrated reliability in providing this reagent.

Comparative Analysis of Leading Suppliers

To aid in making an informed procurement decision, the following table provides a comparative summary of key metrics for this compound from several reputable suppliers.

SupplierCAS NumberMolecular FormulaPurityNotes
Sigma-Aldrich 1240594-62-0C₅H₇BrClN₃≥97%A reliable source with extensive documentation and support.[1][2]
BIOFOUNT 1241911-26-1C₆H₇N₂Br · HClNot specifiedProvides COA, HPLC, and MSDS documentation.[3]
AChemBlock 1251953-03-3C₆H₉BrCl₂N₂97%Listed as the dihydrochloride salt.[4]
American Elements 173999-23-0C₆H₇BrN₂Not specifiedSupplier for both research and commercial quantities.[5]

Disclaimer: CAS numbers, purity levels, and availability are subject to change. Always verify the latest information on the supplier's official website.

Part 2: In-Depth Technical Profile and Synthetic Versatility

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective use in synthesis.

Physicochemical Characteristics
  • Molecular Formula: C₆H₇BrN₂ · HCl[3]

  • Molecular Weight: 223.50 g/mol [6]

  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Generally soluble in water and lower alcohols.

  • CAS Number: 1241911-26-1 is a commonly cited CAS number for the hydrochloride salt.[3][6]

The molecule's structure, featuring a bromine atom on the pyridine ring and a primary aminomethyl group, makes it a highly versatile synthetic intermediate.[7]

Prominent Synthetic Applications

This compound is a valuable building block for the synthesis of a diverse range of complex organic molecules, especially in the context of drug discovery. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents at the 5-position of the pyridine ring. The primary amine functionality is a key site for reactions such as N-acylation, sulfonylation, and reductive amination to build more complex structures.

Part 3: Validated Experimental Protocol: N-Acylation of this compound

To demonstrate the practical utility of this reagent, we provide a detailed and self-validating protocol for a standard N-acylation reaction. This transformation is a fundamental step in the elaboration of this building block for the construction of compound libraries.

Visualizing the N-Acylation Workflow

Caption: A stepwise workflow for the N-acylation of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from standard N-acylation procedures for similar substrates.[8][9][10]

Materials:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Acetyl chloride (or another acylating agent of choice)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, addition funnel, and separatory funnel

  • Magnetic stirrer and stir plate

  • Ice bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Liberation of the Free Amine: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise. The triethylamine acts as a base to neutralize the hydrochloride salt and deprotonate the ammonium species, thus generating the free, nucleophilic amine in situ.

  • Addition of the Acylating Agent: While maintaining the temperature at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via an addition funnel. This slow addition is crucial to control the exothermic nature of the acylation reaction.

  • Reaction Progression and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the formation of a new, typically less polar, product spot.

  • Aqueous Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Part 4: Concluding Remarks and Future Perspectives

This compound is a commercially available and highly adaptable chemical entity that will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists. A comprehensive understanding of its procurement landscape, chemical properties, and reactivity is essential for its effective utilization. The information and protocols detailed in this guide are intended to provide a solid and practical foundation for researchers to confidently and successfully incorporate this building block into their synthetic strategies. As the quest for novel therapeutics and functional molecules continues, the applications of versatile intermediates like this compound are poised to expand, further cementing their role in the advancement of chemical science.

References

The Unseen Scaffold: A Technical Guide to the Synthesis and Strategic Application of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Building Block in Modern Medicinal Chemistry

In the intricate tapestry of pharmaceutical synthesis, certain molecular motifs appear with remarkable frequency, serving as foundational pillars upon which complex, biologically active molecules are built. (5-Bromopyridin-2-yl)methanamine hydrochloride, a seemingly unassuming substituted pyridine, represents one such quintessential building block. Its strategic combination of a reactive bromine atom, a nucleophilic aminomethyl group, and the characteristic electronics of the pyridine ring endows it with a versatile chemical reactivity profile. This makes it an indispensable tool for medicinal chemists aiming to explore novel chemical space in the quest for new therapeutics. This guide provides an in-depth exploration of the synthesis, historical context, and strategic applications of this pivotal intermediate, offering a technical resource for professionals in drug discovery and development.

Part 1: The Genesis of a Key Intermediate - Synthesis and Methodologies

The "discovery" of a synthetic building block like (5-Bromopyridin-2-yl)methanamine is not marked by a singular event, but rather by the development of efficient and reliable synthetic routes that make it readily accessible. The most prevalent and industrially viable pathway to this compound begins with more fundamental pyridine derivatives, culminating in the reduction of a key nitrile intermediate.

The Precursor Pathway: From 2-Aminopyridine to 5-Bromo-2-cyanopyridine

The journey to (5-Bromopyridin-2-yl)methanamine typically commences with 2-aminopyridine, a widely available commodity chemical. The synthesis of the crucial intermediate, 5-bromo-2-cyanopyridine, involves two key transformations: bromination and cyanation.

  • Electrophilic Bromination of 2-Aminopyridine: The first step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophiles to the 3- and 5-positions. By carefully controlling reaction conditions, such as the choice of brominating agent and solvent, the bromine atom can be selectively introduced at the 5-position.[1][2] Common brominating agents for this transformation include N-bromosuccinimide (NBS) or liquid bromine, often in a solvent like chloroform or dichloromethane.[1][2]

  • Sandmeyer-type Reaction to Install the Cyano Group: With 2-amino-5-bromopyridine in hand, the next critical step is the conversion of the amino group to a nitrile. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by reaction with a cyanide salt (e.g., copper(I) cyanide). This two-step, one-pot procedure efficiently replaces the amino group with the desired cyano functionality, yielding 5-bromo-2-cyanopyridine.

The Definitive Step: Reduction of 5-Bromo-2-cyanopyridine

The final and defining step in the synthesis of (5-Bromopyridin-2-yl)methanamine is the reduction of the nitrile group of 5-bromo-2-cyanopyridine. This transformation is critical as it introduces the primary amine functionality that is often key to the molecule's utility in subsequent coupling reactions. A robust and high-yielding method for this reduction is detailed in patent literature, notably in WO2008031599A1 , which describes a catalytic hydrogenation approach.

This protocol is based on the procedures outlined for the synthesis of substituted aminomethylpyridines found in relevant patent literature.

Objective: To synthesize (5-Bromopyridin-2-yl)methanamine via the catalytic hydrogenation of 5-bromo-2-cyanopyridine.

Materials:

  • 5-bromo-2-cyanopyridine

  • Methanol (MeOH)

  • Ammonia (7N solution in Methanol)

  • Raney Nickel (Ra/Ni), slurry in water

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reactor Preparation: A suitable hydrogenation reactor is charged with a solution of 5-bromo-2-cyanopyridine in methanol.

  • Addition of Ammonia: A 7N solution of ammonia in methanol is added to the reactor. Rationale: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.

  • Catalyst Introduction: A slurry of Raney Nickel in water is carefully added to the reaction mixture. Rationale: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitriles.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 5 bar). The reaction mixture is then agitated at a controlled temperature (e.g., 50°C) for several hours until the reaction is deemed complete, which can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake is washed with methanol.

  • Purification and Hydrochloride Salt Formation: The combined filtrate is concentrated under reduced pressure to yield the crude (5-Bromopyridin-2-yl)methanamine as a free base. To prepare the stable hydrochloride salt, the crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., 2M in diethyl ether) until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Part 2: A History of Application - The Strategic Role in Drug Discovery

The history of this compound is written in the patents and publications of numerous drug discovery programs. Its value lies in its ability to serve as a versatile scaffold, allowing for the systematic exploration of chemical space around a core structure. The bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the aminomethyl group serves as a key point for amide bond formation, reductive amination, or the construction of more complex heterocyclic systems.

This dual functionality has led to its incorporation into a multitude of investigational drug candidates across various therapeutic areas, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a convenient starting point for the synthesis of compounds targeting various kinases implicated in cancer and inflammatory diseases.

  • G-Protein Coupled Receptor (GPCR) Modulators: As a versatile building block, it has been employed in the synthesis of ligands for a range of GPCRs, which are important targets for a wide spectrum of diseases.

  • Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring make it a favorable motif for CNS-penetrant drugs, and this building block has been utilized in the development of novel agents for neurological and psychiatric disorders.

Part 3: Data Presentation and Visualization

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Formula C₆H₈BrClN₂
Molecular Weight 223.50 g/mol
CAS Number 1241911-26-1
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol

Diagrams of Synthetic Pathways

Synthesis of 5-Bromo-2-cyanopyridine A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  NBS or Br₂  Solvent (e.g., CHCl₃) C 5-Bromo-2-cyanopyridine B->C  1. NaNO₂, H⁺  2. CuCN

Caption: Synthesis of the key intermediate, 5-bromo-2-cyanopyridine.

Synthesis of (5-Bromopyridin-2-yl)methanamine HCl C 5-Bromo-2-cyanopyridine D (5-Bromopyridin-2-yl)methanamine C->D  H₂ (g), Raney Ni  NH₃ in MeOH E (5-Bromopyridin-2-yl)methanamine HCl D->E  HCl in Ether

Caption: Final reduction and salt formation to yield the title compound.

Conclusion

This compound stands as a testament to the importance of well-designed synthetic building blocks in the advancement of medicinal chemistry. Its straightforward, scalable synthesis from common starting materials, combined with its inherent chemical versatility, has cemented its role as a valuable tool in the drug discovery arsenal. This guide has provided a comprehensive overview of its synthesis and historical application, offering both foundational knowledge and practical insights for the researchers and scientists who will continue to leverage its potential in the development of future medicines.

References

Methodological & Application

The Versatile Synthon: Application Notes for (5-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride is a key building block for organic synthesis, particularly in the realm of drug discovery and development. Its structure, featuring a pyridine ring substituted with a bromine atom and a primary aminomethyl group, offers a unique combination of reactive sites. This dual functionality allows for sequential, regioselective modifications, making it an invaluable precursor for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.

The bromine atom on the pyridine ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the primary amine provides a nucleophilic center for standard transformations such as N-alkylation, acylation, and reductive amination. This strategic arrangement of reactive groups allows chemists to construct elaborate molecular architectures with a high degree of control, a critical aspect in the development of targeted therapeutics.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Core Applications in the Synthesis of Bioactive Molecules

The utility of this compound is prominently demonstrated in the synthesis of potent and selective inhibitors for various biological targets. Its structural motifs are frequently found in molecules targeting kinases and ion channels, which are crucial players in cellular signaling pathways implicated in a range of diseases.

Precursor to P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a significant target in the treatment of inflammatory and neurodegenerative diseases[1]. (5-Bromopyridin-2-yl)methanamine is a crucial intermediate in the synthesis of substituted 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones, a class of potent P2X7 antagonists[1]. The synthesis involves a multi-step sequence where the aminomethyl group is utilized to construct the core heterocyclic system.

Workflow for the Synthesis of Dihydropyrido[3,4-d]pyrimidinone Core

G A (5-Bromopyridin-2-yl)methanamine Hydrochloride B N-Acylation A->B Acyl Chloride, Base C N-((5-bromopyridin-2-yl)methyl)acetamide B->C D Cyclization with Urea/Thiourea derivative C->D Strong Base, Heat E Dihydropyrido[3,4-d]pyrimidinone Core Structure D->E F Further Functionalization (e.g., Suzuki Coupling) E->F Arylboronic acid, Pd Catalyst G Final P2X7 Antagonist F->G

Caption: Synthetic workflow for P2X7 antagonists.

Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and this compound provides a versatile entry point for the synthesis of such compounds. The bromine atom allows for Suzuki or Buchwald-Hartwig couplings to introduce moieties that can occupy the hydrophobic regions of the ATP-binding pocket, while the aminomethyl group can be functionalized to enhance solubility or introduce additional binding interactions.

Key Synthetic Transformations and Protocols

The following sections provide detailed, step-by-step protocols for the most common and impactful synthetic transformations involving this compound.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation to introduce an amide functionality, which can alter the electronic properties of the molecule and provide a scaffold for further elaboration.

Reaction Principle: The primary amine of (5-Bromopyridin-2-yl)methanamine reacts with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to form a stable amide bond. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)benzamide

ReagentMolar Eq.MW ( g/mol )Amount
(5-Bromopyridin-2-yl)methanamine HCl1.0224.52.25 g
Dichloromethane (DCM)--50 mL
Triethylamine (TEA)2.2101.193.06 mL
Benzoyl Chloride1.1140.571.28 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.25 g, 10 mmol) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.06 mL, 22 mmol) to the stirred suspension. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Upon completion, quench the reaction with the addition of 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product as a white solid.

Expected Outcome: Yields for this type of acylation are typically in the range of 85-95%.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used to introduce alkyl substituents on the nitrogen atom. This one-pot procedure involves the formation of an imine or iminium ion intermediate, followed by in-situ reduction.

Reaction Principle: The primary amine condenses with an aldehyde or ketone to form an imine, which is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding secondary amine. STAB is often the reagent of choice as it is selective for the imine in the presence of the unreacted carbonyl compound.

Experimental Protocol: Synthesis of N-benzyl-(5-bromopyridin-2-yl)methanamine

ReagentMolar Eq.MW ( g/mol )Amount
(5-Bromopyridin-2-yl)methanamine HCl1.0224.52.25 g
Dichloromethane (DCM)--50 mL
Triethylamine (TEA)1.1101.191.53 mL
Benzaldehyde1.1106.121.12 mL
Sodium Triacetoxyborohydride (STAB)1.5211.943.18 g

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (2.25 g, 10 mmol) in dichloromethane (50 mL).

  • Add triethylamine (1.53 mL, 11 mmol) and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.12 mL, 11 mmol) and stir for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This reaction is instrumental in building the complex carbon skeletons of many pharmaceuticals.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of N-((5-(4-methoxyphenyl)pyridin-2-yl)methyl)acetamide

This protocol demonstrates a sequential N-acylation followed by a Suzuki coupling.

Step 1: N-acetylation of (5-Bromopyridin-2-yl)methanamine

Follow a similar procedure to Protocol 1, using acetyl chloride as the acylating agent.

Step 2: Suzuki Coupling

ReagentMolar Eq.MW ( g/mol )Amount
N-((5-bromopyridin-2-yl)methyl)acetamide1.0229.082.29 g
4-Methoxyphenylboronic acid1.2151.961.82 g
Tetrakis(triphenylphosphine)palladium(0)0.051155.56578 mg
Potassium Carbonate2.0138.212.76 g
1,4-Dioxane/Water (4:1)--50 mL

Procedure:

  • To a Schlenk flask, add N-((5-bromopyridin-2-yl)methyl)acetamide (2.29 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water (4:1, 50 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Workflow for Sequential N-Acylation and Suzuki Coupling

G A (5-Bromopyridin-2-yl)methanamine Hydrochloride B N-Acetylation (Protocol 1 variant) A->B Acetyl Chloride, Base C N-((5-bromopyridin-2-yl)methyl)acetamide B->C D Suzuki Coupling (Protocol 3) C->D 4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3 E N-((5-(4-methoxyphenyl)pyridin-2-yl)methyl)acetamide D->E

Caption: Sequential N-acylation and Suzuki coupling.

Conclusion and Future Outlook

This compound has established itself as a cornerstone building block in contemporary organic and medicinal chemistry. Its capacity for orthogonal functionalization at the bromine and amine positions provides a streamlined and efficient route to complex molecular targets. The protocols detailed in this guide offer robust and reproducible methods for leveraging this synthon's reactivity in N-acylation, reductive amination, and Suzuki-Miyaura cross-coupling reactions. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process. Future work will likely focus on expanding its use in other modern synthetic methodologies, such as C-H activation and photoredox catalysis, further broadening its impact on the synthesis of next-generation pharmaceuticals.

References

The Versatile Reactivity of (5-Bromopyridin-2-yl)methanamine Hydrochloride with Aldehydes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-2-yl)methanamine hydrochloride is a valuable building block in the synthesis of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a primary amine and a bromine-substituted pyridine ring, allows for a diverse range of chemical transformations. This application note provides a detailed exploration of the reactions between (5-bromopyridin-2-yl)methanamine and various aldehydes, focusing on two key synthetic pathways: reductive amination and the Pictet-Spengler reaction. These reactions are instrumental in creating complex molecular scaffolds found in numerous biologically active molecules.[2][3]

The strategic placement of the bromine atom on the pyridine ring offers a convenient handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[1] This allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the final compounds. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.

Core Reactions and Mechanistic Insights

The primary amine of (5-bromopyridin-2-yl)methanamine readily reacts with aldehydes to form an intermediate imine or iminium ion. This intermediate is the linchpin for subsequent transformations, leading to a variety of heterocyclic systems.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a cornerstone of amine synthesis, involving the formation of an imine from a primary amine and an aldehyde, followed by its reduction to a secondary amine.[4][5] This two-step process can often be performed in a single pot, offering a highly efficient route to a diverse range of substituted amines.

Mechanism: The reaction is typically initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The imine is then reduced in situ using a suitable reducing agent to yield the final secondary amine.

Workflow for Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Secondary_Amine Secondary_Amine Imine->Secondary_Amine Reducing_Agent Reducing_Agent Reducing_Agent->Secondary_Amine Start (5-Bromopyridin-2-yl)methanamine + Aldehyde Iminium_Ion Iminium Ion Formation (Acid Catalyst) Start->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Deprotonation Deprotonation & Re-aromatization Cyclization->Deprotonation Product Imidazo[1,5-a]pyridine Derivative Deprotonation->Product

References

Application Note: A Practical Protocol for the Suzuki-Miyaura Coupling of (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Key Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly vital in pharmaceutical research and drug development for the construction of biaryl and heteroaryl motifs.[3][4]

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of (5-Bromopyridin-2-yl)methanamine hydrochloride, a challenging yet valuable building block. The presence of both a pyridine ring and a primary aminomethyl group introduces specific difficulties, primarily related to catalyst inhibition.[5][6][7] This guide explains the causality behind the choice of reagents and conditions, offering a robust, field-proven methodology for researchers aiming to synthesize complex molecules for therapeutic applications.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 5-Bromopyridin-2-yl)methanamine), forming a Pd(II) complex.[1][9] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the activated organoboron species (the nucleophile) is transferred to the Pd(II) complex, displacing the halide.[1][10] This step requires activation of the boronic acid by a base.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n (Active Catalyst) pd2_add R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² (Transmetalated Complex) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_add boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_trans base Base base->pd2_trans caption Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Challenges with Aminopyridine Substrates

Successfully coupling (5-Bromopyridin-2-yl)methanamine requires overcoming several substrate-specific challenges:

  • Catalyst Inhibition: The primary difficulty arises from the Lewis basic nitrogen atoms in both the pyridine ring and the primary amine.[5][6] These nitrogen lone pairs can coordinate strongly to the palladium center, leading to catalyst inhibition or complete deactivation, thereby halting the catalytic cycle.[5][6][7]

  • Role of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the aminomethyl group is protonated (-CH₂NH₃⁺). This is advantageous initially as it prevents the primary amine from poisoning the catalyst. However, a sufficient amount of base is required not only to facilitate the catalytic cycle but also to neutralize the hydrochloride, liberating the free amine. At least three equivalents of base are theoretically necessary: one to neutralize the HCl salt, and two to promote the catalytic reaction.

  • Electronic Effects: The electron-donating nature of the aminomethyl group can slightly decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step.[5]

  • Side Reactions:

    • Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, especially in aqueous, basic conditions.[5][6][12] Electron-deficient boronic acids are particularly susceptible.[12] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[5][12]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[6][13]

To overcome these challenges, the choice of catalyst, ligand, base, and solvent is critical. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are essential as they promote the desired catalytic steps while discouraging catalyst inhibition.[5][6][14]

Recommended Experimental Protocol

This protocol employs a modern palladium precatalyst and a bulky biarylphosphine ligand, which has shown high efficacy for challenging heteroaromatic couplings.[14]

Materials and Reagents
ReagentAcronym/FormulaSupplierPurity/Grade
This compoundC₆H₈BrClN₂Commercial Source>95%
Arylboronic Acid (or Pinacol Ester)Ar-B(OH)₂ or Ar-B(pin)Commercial Source>98%
SPhos PrecatalystC₃₉H₄₆NO₃PPdSCommercial Source>98%
Potassium Phosphate, tribasicK₃PO₄Commercial SourceAnhydrous
1,4-DioxaneC₄H₈O₂Commercial SourceAnhydrous
Deionized WaterH₂OIn-houseDegassed
Ethyl AcetateEtOAcCommercial SourceACS Grade
BrineSaturated NaCl(aq)In-house-
Anhydrous Magnesium SulfateMgSO₄Commercial Source-
Reaction Parameters
ParameterValueRationale
Stoichiometry (Arylboronic Acid)1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting bromide starting material and compensates for any potential protodeboronation.[8]
Stoichiometry (Base, K₃PO₄)3.0 - 4.0 equivalentsA strong, non-nucleophilic base is required.[8] Sufficient excess is crucial to neutralize the HCl salt and facilitate the transmetalation step effectively.[5][11]
Catalyst Loading2 - 5 mol %Higher loading may be needed for challenging substrates to overcome partial catalyst inhibition.[5]
Solvent System1,4-Dioxane / H₂O (e.g., 5:1 v/v)A polar aprotic solvent solubilizes the organic components, while water aids in dissolving the inorganic base and facilitating transmetalation.[8][10]
Temperature80 - 100 °CElevated temperatures are typically required to drive the reaction, especially the oxidative addition step, to completion.[8]
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Assemble Reagents (Bromopyridine, Boronic Acid, Base, Catalyst) in Flask start->reagents purge 2. Evacuate & Backfill with Inert Gas (x3) reagents->purge solvents 3. Add Degassed Solvents (Dioxane/Water) via Syringe purge->solvents heat 4. Heat with Stirring (80-100 °C, 4-24 h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 5. Cooldown & Aqueous Work-up (EtOAc, Water, Brine) monitor->workup Complete purify 6. Dry, Concentrate & Purify via Chromatography workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node caption General Experimental Workflow

Caption: A logical workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Add the SPhos Precatalyst (0.03 equiv, 3 mol %) to the flask. Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[6]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (or after 24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition/deactivation.[5][6] 2. Insufficiently active catalyst system. 3. Inactive base or insufficient quantity.1. Increase catalyst loading to 5 mol %. Switch to a different bulky ligand (e.g., XPhos, RuPhos).[5] 2. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents.[5][12] 3. Use freshly opened, anhydrous K₃PO₄ or Cs₂CO₃. Ensure at least 3 equivalents are used.
Significant Protodeboronation 1. Instability of the boronic acid under reaction conditions.[5][12] 2. Reaction time is too long or temperature is too high.1. Switch from a boronic acid to a more stable boronic pinacol ester.[5][12] 2. Use milder bases like KF if compatible with the substrate.[11] 3. Attempt the reaction under anhydrous conditions if possible.[5]
Dehalogenation of Starting Material 1. Presence of hydride sources.[6] 2. Catalyst degradation pathway.1. Ensure solvents are pure and not a source of hydrides.[5] 2. Optimize reaction time; do not let the reaction run for an unnecessarily long time after completion.[5]
Poor Solubility of Reagents 1. Inappropriate solvent system.[7][15]1. Try alternative solvent systems such as DMF, Toluene/Water, or THF/Water.[8][10] 2. Increase the solvent volume to improve solubility, though this may slow reaction kinetics.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of a modern catalyst system and careful control of reaction conditions. By understanding the potential for catalyst inhibition and implementing a protocol with a bulky, electron-rich ligand and a suitable base, researchers can reliably access valuable aminopyridine-containing biaryl products. The troubleshooting guide provided should serve as a valuable resource for optimizing this reaction and adapting it to a broader range of substrates in drug discovery and development.

References

The Strategic Application of (5-Bromopyridin-2-yl)methanamine Hydrochloride in Advanced Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Catalytic Potential with a Versatile Pyridine-Based Ligand

In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. (5-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a particularly valuable building block in this field. Its unique structure, featuring a pyridine ring, a coordinating aminomethyl group, and a reactive bromo substituent, offers a trifecta of functionalities that can be strategically exploited in the development of sophisticated catalysts.

The pyridine nitrogen and the primary amine of the aminomethyl group can act as a bidentate ligand, forming stable complexes with a variety of transition metals, most notably palladium. This chelation effect enhances the stability and modulates the reactivity of the catalytic center. Furthermore, the bromine atom on the pyridine ring serves as a versatile handle for post-coordination modification, allowing for the synthesis of more complex, tailored catalyst architectures. This application note provides a detailed exploration of the use of (5-Bromopyridin-2-yl)methanamine in catalyst development, complete with protocols for catalyst synthesis and application in cross-coupling reactions.

Core Concept: A Bidentate Ligand with a Functional Handle

The efficacy of (5-Bromopyridin-2-yl)methanamine as a ligand stems from its ability to form a stable five-membered ring upon coordination to a metal center through the pyridine and aminomethyl nitrogens. This bidentate coordination imparts a defined geometry on the resulting metal complex, which can influence the steric and electronic environment around the catalyst, thereby dictating its reactivity and selectivity.

The presence of the bromo group at the 5-position of the pyridine ring is a key feature that sets this ligand apart. This group is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1] This allows for the ligand itself to be a substrate for further functionalization, enabling the creation of dimeric or polymeric catalyst systems, or the attachment of the catalyst to a solid support.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. (5-Bromopyridin-2-yl)methanamine can be employed as a ligand to prepare highly active and stable palladium catalysts for these transformations.

In-Situ Catalyst Formation and Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following protocol describes the in-situ formation of a palladium catalyst with (5-Bromopyridin-2-yl)methanamine as a ligand and its application in the coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol: In-Situ Catalyst Formation and Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ligand Preparation: In a Schlenk flask, dissolve this compound in a minimal amount of degassed water and neutralize with one equivalent of a suitable base (e.g., NaHCO₃). Extract the free amine into an organic solvent like dichloromethane, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the free base of (5-Bromopyridin-2-yl)methanamine.

  • Reaction Setup: To another oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), the prepared (5-Bromopyridin-2-yl)methanamine (4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data Summary

EntryAryl BromideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromotoluenePhenylboronic acid2K₂CO₃Dioxane/H₂O1892
24-Bromoanisole4-Methoxyphenylboronic acid2K₂CO₃Dioxane/H₂O2088
31-Bromo-4-fluorobenzene3-Tolylboronic acid2Cs₂CO₃Dioxane/H₂O2495

Note: The above data represents typical yields for Suzuki-Miyaura reactions under similar conditions and serves as a guideline.

Experimental Workflow Diagram

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification ligand_prep Neutralize (5-Bromopyridin-2-yl)methanamine hydrochloride to obtain free base reagent_mix Combine Pd(OAc)₂, Ligand, Aryl Bromide, Arylboronic Acid, and Base in Schlenk Flask ligand_prep->reagent_mix solvent_add Add Dioxane and Water reagent_mix->solvent_add heating Heat at 100 °C for 12-24h solvent_add->heating extraction Aqueous Work-up and Extraction heating->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Biaryl Product

General workflow for Suzuki-Miyaura coupling.
Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][4] The bidentate nature of the (5-Bromopyridin-2-yl)methanamine ligand can provide a stable and active catalyst for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • In-situ prepared or pre-formed palladium/(5-Bromopyridin-2-yl)methanamine catalyst

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), (5-Bromopyridin-2-yl)methanamine (2.5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture for 12-24 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling to isolate the desired arylamine product.

Advanced Applications: Towards Chiral Catalysis and Catalyst Immobilization

The versatility of this compound extends beyond its direct use as a ligand. Its structure provides opportunities for the development of more advanced catalytic systems.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The aminomethyl group of (5-Bromopyridin-2-yl)methanamine can be derivatized with chiral auxiliaries to synthesize novel chiral ligands. For instance, reaction with a chiral epoxide can introduce a chiral amino alcohol moiety, which can then coordinate to a metal center to create a chiral catalyst for asymmetric transformations such as asymmetric hydrogenation or allylic alkylation.

Conceptual Workflow for Chiral Ligand Synthesis

G start (5-Bromopyridin-2-yl)methanamine reaction Nucleophilic Ring Opening start->reaction chiral_epoxide Chiral Epoxide chiral_epoxide->reaction chiral_ligand Chiral Amino Alcohol Ligand reaction->chiral_ligand metal_complexation Coordination to Metal Precursor (e.g., [Rh(COD)Cl]₂) chiral_ligand->metal_complexation chiral_catalyst Chiral Catalyst for Asymmetric Synthesis metal_complexation->chiral_catalyst

Pathway to chiral catalysts.
Immobilization of Catalysts via the Bromo-Substituent

The bromo group on the pyridine ring provides a convenient site for the immobilization of the catalyst onto a solid support, such as a polymer resin or silica gel. This can be achieved through a cross-coupling reaction where the bromo-substituted ligand, already coordinated to the metal center, reacts with a functionalized support. Catalyst immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry.

Conclusion

This compound is a highly versatile and valuable compound for the development of advanced catalysts. Its ability to act as a bidentate ligand, coupled with the potential for further functionalization through its bromo-substituent, opens up a wide range of possibilities for creating tailored catalytic systems for various organic transformations. The protocols and concepts outlined in this application note provide a solid foundation for researchers and scientists to explore the full potential of this remarkable building block in their catalyst development endeavors.

References

Application Notes & Protocols: (5-Bromopyridin-2-yl)methanamine Hydrochloride as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity

In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel therapeutic agents. (5-Bromopyridin-2-yl)methanamine hydrochloride emerges as a preeminent starting material, offering a trifecta of reactive sites that empower chemists to construct a diverse array of complex nitrogen-containing heterocyclic compounds.[1][2][3] Its structure, featuring a nucleophilic primary aminomethyl group, a basic pyridine nitrogen, and a versatile bromine handle, provides a robust platform for sequential or orthogonal functionalization.

This guide provides an in-depth exploration of the synthetic utility of this reagent. We move beyond simple procedural outlines to delve into the chemical rationale behind methodological choices, offering field-proven protocols for key transformations. The applications detailed herein are central to the development of scaffolds for various biologically active molecules, including those with potential anti-inflammatory, anti-cancer, and anti-bacterial properties.[4][5]

Visualizing the Synthetic Potential

The strategic value of (5-Bromopyridin-2-yl)methanamine lies in its distinct reactive centers, which can be addressed selectively to build molecular complexity.

G cluster_0 Key Reactive Sites of (5-Bromopyridin-2-yl)methanamine cluster_1 mol A Primary Amine: Nucleophilic center for N-acylation, N-alkylation, and cyclization reactions. B Pyridine Nitrogen: Participates in fused ring formation (e.g., imidazopyridines). C Bromo Substituent: Prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). p1 p1->A p2 p2->B p3 p3->C

Caption: Key reactive sites for synthetic transformations.

Application 1: Synthesis of Fused Imidazo[1,5-a]pyridines

The fusion of an imidazole ring onto the pyridine core is a common strategy for generating privileged scaffolds in medicinal chemistry. The 2-(aminomethyl)pyridine moiety is an ideal precursor for constructing the imidazo[1,5-a]pyridine system, where the aminomethyl group and the pyridine ring nitrogen act as the two nucleophilic centers for cyclization with a suitable one-carbon electrophile.[6]

Causality Behind Experimental Choices

The following protocol utilizes a Pictet-Spengler-type reaction followed by oxidation. An aldehyde is used as the one-carbon source to first form a Schiff base with the primary amine. The intrinsic basicity of the pyridine nitrogen then facilitates an intramolecular cyclization to form a dihydro-imidazo[1,5-a]pyridine intermediate. A mild oxidant, such as manganese dioxide (MnO₂), is then employed to aromatize the newly formed ring, yielding the stable imidazo[1,5-a]pyridine product. This two-step, one-pot approach is often efficient and avoids the use of more hazardous reagents like phosgene.

Experimental Protocol: Synthesis of 6-Bromo-1-phenyl-1,2-dihydroimidazo[1,5-a]pyridin-3(5H)-one

G start Start: (5-Bromopyridin-2-yl)methanamine HCl step1 Step 1: Free Base Formation - Dissolve in DCM - Add Base (e.g., Et3N, 2.2 eq) - Stir at RT start->step1 step2 Step 2: Schiff Base Formation - Add Aldehyde (e.g., Benzaldehyde, 1.1 eq) - Add drying agent (e.g., MgSO4) - Stir at RT for 2-4h step1->step2 step3 Step 3: Oxidative Cyclization - Add MnO2 (5.0 eq) - Reflux for 12-18h step2->step3 workup Step 4: Work-up & Purification - Cool and filter through Celite - Concentrate filtrate - Purify via flash chromatography step3->workup product Product: 6-Bromo-1-phenylimidazo[1,5-a]pyridine workup->product

Caption: Workflow for imidazo[1,5-a]pyridine synthesis.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Manganese Dioxide (MnO₂) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add this compound.

  • Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1 M).

  • Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.

  • To this solution, add benzaldehyde (1.1 eq) followed by anhydrous MgSO₄ to scavenge the water formed during imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by Thin-Layer Chromatography (TLC).

  • Once imine formation is complete, add activated MnO₂ (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove MnO₂ and MgSO₄. Wash the pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-1-phenylimidazo[1,5-a]pyridine.

Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The 5-bromo position on the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions.[7][8][9] The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for forming carbon-carbon bonds, allowing for the introduction of a vast range of aryl and heteroaryl substituents.[10] This transformation is fundamental for creating libraries of analogues for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices

This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, which is effective for coupling with a variety of arylboronic acids. A base, typically potassium carbonate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is used to ensure the solubility of both the organic substrate and the inorganic base. The reaction is performed on the N-acylated derivative to protect the primary amine, which could otherwise coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocol: Suzuki Coupling of N-((5-Bromopyridin-2-yl)methyl)acetamide

G start Start: N-((5-Bromopyridin-2-yl)methyl)acetamide step1 Step 1: Reagent Assembly - Combine substrate, Arylboronic Acid (1.2 eq),  K2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq)  in a flask. start->step1 step2 Step 2: Solvent & Degas - Add Dioxane/Water (4:1 mixture) - Degas the mixture with N2 or Ar  for 15-20 min. step1->step2 step3 Step 3: Reaction - Heat to 90-100 °C under inert atm. - Stir for 8-16h. step2->step3 workup Step 4: Work-up & Purification - Cool, dilute with water, extract with EtOAc - Wash organic layer, dry, concentrate - Purify via chromatography or recrystallization step3->workup product Product: N-((5-Arylpyridin-2-yl)methyl)acetamide workup->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • N-((5-Bromopyridin-2-yl)methyl)acetamide (1.0 eq) (See Protocol 3 for synthesis)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a reaction vessel suitable for heating under an inert atmosphere, combine N-((5-Bromopyridin-2-yl)methyl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-arylpyridine derivative.

Arylboronic Acid PartnerProduct StructureTypical Yield
Phenylboronic acidN-((5-Phenylpyridin-2-yl)methyl)acetamide85-95%
4-Methoxyphenylboronic acidN-((5-(4-Methoxyphenyl)pyridin-2-yl)methyl)acetamide80-92%
3-Fluorophenylboronic acidN-((5-(3-Fluorophenyl)pyridin-2-yl)methyl)acetamide75-88%
Thiophene-2-boronic acidN-((5-(Thiophen-2-yl)pyridin-2-yl)methyl)acetamide70-85%

Application 3: Selective N-Acylation of the Primary Amine

N-acylation is a fundamental transformation used to install amide functionalities, which are prevalent in pharmaceuticals, or to protect the primary amine during subsequent reactions.[11][12] The reaction must be performed under conditions that favor selective acylation of the primary amine without promoting side reactions.

Causality Behind Experimental Choices

This protocol uses an acyl chloride as the acylating agent.[13] A sterically hindered, non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is critical.[13] It effectively scavenges the HCl byproduct without competing with the primary amine as a nucleophile or promoting unwanted side reactions. The reaction is initiated at 0 °C to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of N-((5-Bromopyridin-2-yl)methyl)acetamide

Materials:

  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the salt in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add DIPEA (2.5 eq) to the solution. The extra equivalent is required to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise via syringe. A white precipitate of DIPEA hydrochloride will form.[13]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product, which is often pure enough for subsequent steps or can be further purified by chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategically positioned functional groups allow for selective and sequential modifications, enabling the construction of complex molecular architectures. The protocols provided herein for the synthesis of fused imidazopyridines, C-C bond formation via Suzuki coupling, and selective N-acylation serve as a robust foundation for researchers and drug development professionals aiming to leverage this scaffold in their synthetic campaigns. The ability to readily access diverse chemical space from a single starting material underscores its importance in modern medicinal chemistry.[14]

References

Application Notes & Protocols: Laboratory Scale Synthesis of Derivatives from (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. Its structure offers two distinct points for chemical modification: a nucleophilic primary aminomethyl group and a bromo-substituted pyridine ring. The aminomethyl group is readily derivatized through reactions like N-acylation and N-alkylation to introduce a variety of side chains. Simultaneously, the bromine atom on the pyridine core serves as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] This dual reactivity allows for the systematic construction of diverse chemical libraries for screening and lead optimization.

This document provides detailed protocols for the laboratory-scale synthesis of key derivatives, focusing on the underlying chemical principles and practical execution.

Critical Safety & Handling Protocols

Pyridine-based compounds can be hazardous, and proper safety protocols are non-negotiable.[3] (5-Bromopyridin-2-yl)methanamine hydrochloride and its derivatives should be handled with care, adhering to the following guidelines.

  • Engineering Controls : All manipulations should be performed in a certified chemical fume hood to minimize inhalation of volatile compounds or dust.[3][4][5] The work area must be well-ventilated.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles or a face shield are mandatory.[3][6]

    • Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended. Inspect gloves for any signs of degradation or puncture before use.[3][5]

    • Body Protection : A flame-resistant lab coat must be worn at all times.

  • Storage : Store the chemical in a tightly-closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances and sources of ignition.[3][4][7]

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention if irritation occurs.[7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][7]

Synthetic Strategy I: N-Acylation for Amide Synthesis

The primary amine of (5-bromopyridin-2-yl)methanamine is a potent nucleophile, making N-acylation a straightforward and high-yielding method for derivatization. This reaction forms a stable amide bond, a ubiquitous functional group in pharmaceuticals. The reaction typically involves an acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base to quench the HCl byproduct and, if starting from the hydrochloride salt, to liberate the free amine.[8][9]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material & Base in Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add Acylating Agent (Dropwise) Cool->Add Stir Stir at RT (Monitor by TLC) Add->Stir Quench Quench with H₂O & Extract Stir->Quench Wash Wash Organic Layer Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Workflow for N-Acylation of (5-bromopyridin-2-yl)methanamine.

Protocol 2.1: Synthesis of N-((5-bromopyridin-2-yl)methyl)acetamide
  • Preparation : To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Basification : Add triethylamine (Et₃N, 2.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Reaction : Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Completion : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide.

ParameterConditionPurpose
Starting Material (5-Bromopyridin-2-yl)methanamine HClSubstrate
Acylating Agent Acetyl Chloride / Acetic AnhydrideIntroduces the acyl group
Base Triethylamine / PyridineNeutralizes HCl salt and byproduct
Solvent Dichloromethane (DCM) / AcetonitrileReaction medium
Temperature 0 °C to Room TemperatureControls reaction rate
Monitoring TLC (e.g., 50% EtOAc/Hexanes)Tracks reaction progress

Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

The C-Br bond on the pyridine ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino moieties, significantly expanding the accessible chemical space. For these reactions, it is often advantageous to first protect the aminomethyl group (e.g., via acylation as described above) to prevent potential interference with the catalyst.

Experimental Workflow: Pd-Catalyzed Cross-Couplingdot

Cross_Coupling_Workflow

References

safe handling and storage procedures for (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of (5-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1241911-26-1). As a substituted pyridine derivative, this compound is a valuable building block in pharmaceutical and agrochemical research. However, its chemical nature as a halogenated aromatic amine hydrochloride necessitates a rigorous and informed approach to safety. These guidelines are intended for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The protocols herein are grounded in established safety principles for handling analogous chemical structures, emphasizing hazard identification, risk mitigation, and emergency preparedness.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, supplied as a hydrochloride salt. This structure makes it a versatile intermediate in synthetic chemistry, particularly for introducing the 5-bromopyridin-2-ylmethyl moiety into larger molecules. While a specific, comprehensive hazard profile for this exact compound is not universally published, its constituent functional groups—a brominated pyridine and a primary amine hydrochloride—provide a strong basis for assessing its potential risks.

  • Pyridine Derivatives: Pyridine and its derivatives are known for their characteristic pungent odor and potential for toxicity. They can be irritating to the skin, eyes, and respiratory system.[1][2]

  • Aromatic Amines: Many aromatic amines are recognized as hazardous, with potential for skin absorption and, in some cases, carcinogenicity.[3]

  • Hydrochloride Salts: The hydrochloride form generally increases water solubility and can alter the compound's reactivity and physical properties compared to the free base. Like other amine salts, it can react with strong bases to liberate the free amine and with strong acids under certain conditions.

Given the limited specific data, a cautious approach is mandated. The safety protocols for this compound are synthesized from data sheets of structurally similar chemicals and general best practices for handling pyridine-containing reagents.[4][5][6]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. While one available Safety Data Sheet (SDS) states "No known hazard," this should be treated with extreme caution and is likely incomplete.[7] Data from analogous compounds suggest the following potential hazards:

  • H315: Causes skin irritation. [4][6]

  • H319: Causes serious eye irritation. [4][6]

  • H335: May cause respiratory irritation. [4][6]

Summary of Physicochemical and Hazard Data

The following table summarizes known information and data inferred from similar compounds.

PropertyValue / InformationSource / Rationale
Chemical Name This compound-
CAS Number 1241911-26-1
Molecular Formula C₆H₈BrClN₂
Molecular Weight 223.50 g/mol
Appearance Solid (form may vary)General knowledge
GHS Hazard Statements H315, H319, H335 (Assumed)Inferred from analogous compounds[4][6]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338Inferred from analogous compounds[4][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong basesGeneral chemical principles[6][8][9]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen chloride (HCl)Inferred from structure & analogous compounds[5][6]

Safe Handling Protocols

Adherence to strict engineering controls and personal protective equipment (PPE) is paramount.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2][10]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and minimize background exposure.[10][11]

  • Eyewash and Safety Shower: A calibrated and unobstructed emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the user's primary defense against exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Do not use latex gloves, as they may offer insufficient protection.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical splash goggles are mandatory.[2] A face shield should also be worn when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations or if engineering controls fail.

The logical workflow for ensuring adequate protection is illustrated below.

PPE_Workflow Start Start: Prepare to Handle Compound Assess Assess Risk of Exposure (Dust, Splash, Aerosol) Start->Assess Coat Wear Lab Coat (Fully Buttoned) Assess->Coat FaceShield Add Face Shield if Splash Risk is High Assess->FaceShield High Splash Risk Gloves Don Nitrile/Neoprene Gloves Goggles Don Chemical Splash Goggles Gloves->Goggles FumeHood Work Inside Certified Chemical Fume Hood Goggles->FumeHood Coat->Gloves FumeHood->Assess Re-assess during procedure Proceed Proceed with Experiment FumeHood->Proceed FaceShield->FumeHood

Caption: Personal Protective Equipment (PPE) Workflow.

Step-by-Step Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution

Causality: This protocol is designed to minimize the generation and dispersal of fine powder, which is a primary inhalation and contamination risk.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a weigh boat on an analytical balance. Tare the balance.

  • Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid tapping or shaking the bottle, which can create airborne dust. Close the stock bottle immediately after use.

  • Dissolution: Place a stir bar in the receiving flask containing the chosen solvent. Carefully add the weighed solid into the flask. A powder funnel can prevent solid from adhering to the flask's neck.

  • Mixing: Begin stirring the solution. If necessary, gently rinse the weigh boat with a small amount of the solvent to ensure a quantitative transfer.

  • Cleanup: Immediately wipe the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cloth and weigh boat as solid chemical waste.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[1][6]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[1][2] Protect from moisture, as the hydrochloride salt may be hygroscopic.

  • Temperature: Avoid exposure to high temperatures or direct sunlight, which could lead to degradation.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][9] Store away from heat and sources of ignition.[1][10]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[4][12]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent further spread of the spill. Do not allow the material to enter drains.[5]

  • Absorb: For a small solid spill, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that generate dust. For a liquid solution spill, cover with an inert absorbent material like vermiculite or sand.[1][10]

  • Collect: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

The decision-making process for a spill is outlined below.

Spill_Response_Diagram Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Spill Response Decision Workflow.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in compatible, sealed, and clearly labeled containers.

  • Regulations: Arrange for disposal through a licensed disposal company, in accordance with all local, regional, and national regulations.[7] Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable synthetic intermediate, its safe use hinges on a proactive and informed approach to hazard management. By understanding its potential risks based on its chemical structure, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. Always consult the most recent SDS from your supplier and adhere to your institution's specific safety policies.

References

Troubleshooting & Optimization

common side reactions involving (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromopyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems faced during the handling and use of this compound in typical synthetic protocols.

Q1: My reaction yield is consistently low when using this compound in a coupling reaction. What are the likely causes?

A1: Low yields can stem from several factors, often related to the reagent's quality and the reaction conditions.

  • Reagent Purity and Stability: The hydrochloride salt is generally stable.[1] However, the free base, (5-Bromopyridin-2-yl)methanamine, can be less stable. Ensure the hydrochloride salt is properly neutralized in situ or just before use. The quality of the starting material is paramount; verify its purity (typically ≥97%) via appropriate analytical methods.[2]

  • Incomplete Neutralization: Being a hydrochloride salt, the amine must be fully neutralized to its free base form to act as a nucleophile. Insufficient base will lead to a significant portion of the starting material remaining as the unreactive ammonium salt. A common practice is to use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) – one to neutralize the HCl salt and the second to scavenge the acid generated during the reaction.

  • Reaction Conditions: The choice of solvent, temperature, and base is critical. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like acylations. If the reaction is sluggish at lower temperatures (e.g., 0 °C), cautiously warming it to room temperature or slightly above may be necessary to drive it to completion.

Q2: I'm observing a significant amount of a debrominated byproduct in my palladium-catalyzed cross-coupling reaction. What is happening and how can I prevent it?

A2: The formation of a debrominated byproduct, 2-(aminomethyl)pyridine, is a well-documented side reaction known as hydrodehalogenation.[3][4] This is particularly common in palladium-catalyzed reactions like Buchwald-Hartwig amination.[5]

Causality: This side reaction occurs when the aryl bromide intermediate in the catalytic cycle undergoes β-hydride elimination followed by reductive elimination, or is directly reduced by a hydride source in the reaction mixture.[5] This process competes with the desired reductive elimination of the C-N bond.[5]

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation. Experiment with ligands such as XPhos, SPhos, or BrettPhos, which have proven effective in minimizing this side reaction in similar systems.[6]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Weaker bases or carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often preferred over alkoxides (e.g., NaOtBu) which can sometimes exacerbate the issue.

  • Solvent and Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction. Toluene is a commonly used solvent, but others like dioxane can be explored.[6]

  • Catalyst Loading: Use the lowest effective catalyst loading. High concentrations of the palladium catalyst can sometimes increase the rate of side reactions.

Below is a workflow diagram to guide your troubleshooting process for hydrodehalogenation.

Caption: Troubleshooting workflow for hydrodehalogenation.

Q3: My N-acylation reaction is incomplete and shows multiple spots on TLC. What are the potential side products?

A3: In addition to unreacted starting material, several side products can form during N-acylation.

  • Bis-acylation: If a highly reactive acylating agent (like an acyl chloride) is used in excess, or if the reaction conditions are too harsh, bis-acylation on the primary amine can occur, leading to the formation of an imide.

  • Self-Condensation: Although less common with this specific substrate, primary amines can potentially undergo self-condensation or react with impurities to form imines, especially under prolonged heating.[7][8]

  • Decomposition: The material may decompose under harsh conditions (e.g., strong oxidizing agents, high heat), leading to a complex mixture of byproducts.[1]

To mitigate these issues, use a slight excess (1.1-1.2 equivalents) of the acylating agent, control the temperature (often starting at 0 °C), and ensure a suitable base is present to neutralize the generated acid.

Section 2: Advanced Troubleshooting & Mechanistic Insights

This section delves into more complex issues that may arise, providing a deeper understanding of the underlying chemistry.

Q4: I am attempting a reaction sensitive to the bromide group, but it seems to be unreactive. What could be the issue?

A4: The reactivity of the C-Br bond on the pyridine ring is influenced by its position and the electronic nature of the ring.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can deactivate the ring towards certain reactions. The position of the bromine at the 5-position is meta to the nitrogen, which influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

  • Catalyst Poisoning: The pyridine nitrogen can act as a ligand and coordinate to the metal center of a catalyst (e.g., Palladium, Copper), potentially inhibiting or poisoning the catalyst. This can be a significant issue in cross-coupling reactions.

Troubleshooting Protocol: Overcoming Catalyst Inhibition

  • Ligand Choice: Use ligands that bind strongly to the metal center, which can prevent the pyridine substrate from displacing them and poisoning the catalyst. Bulkier ligands can also sterically hinder the coordination of the pyridine nitrogen.

  • Additives: In some cases, the addition of certain salts or additives can help to mitigate catalyst poisoning, though this is highly system-dependent.

  • Catalyst System: Explore different catalyst systems. For example, if a palladium-catalyzed reaction is failing, a copper-catalyzed system might be a viable alternative under certain conditions.[9]

The following diagram illustrates the potential for catalyst inhibition.

Catalyst_Inhibition Pd_Catalyst Active Pd(0) Catalyst Desired_Intermediate Desired Oxidative Addition Complex Pd_Catalyst->Desired_Intermediate Desired Pathway: Oxidative Addition Inhibited_Complex Inhibited Pd-Pyridine Complex (Catalyst Poisoning) Pd_Catalyst->Inhibited_Complex Side Reaction: Pyridine Coordination Substrate (5-Bromopyridin-2-yl)methanamine Substrate->Desired_Intermediate Substrate->Inhibited_Complex Desired_Product Coupling Product Desired_Intermediate->Desired_Product Productive Cycle No_Reaction No Reaction Inhibited_Complex->No_Reaction Unproductive Cycle

Caption: Catalyst inhibition by pyridine coordination.

Q5: Are there any known incompatibilities or hazardous reactions associated with this compound?

A5: Yes, like many chemical reagents, there are materials and conditions to avoid.

  • Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1] Mixing can lead to vigorous, potentially hazardous reactions.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to decomposition. Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[1]

  • Dust Formation: As a solid, minimizing dust generation is important to avoid respiratory irritation.[1] Handle in a well-ventilated area or fume hood.

Section 3: Data & Protocols

This section provides quantitative data and standardized protocols for common procedures.

Table 1: Physicochemical Properties of (5-Bromopyridin-2-yl)methanamine
PropertyValueSource
Molecular FormulaC₆H₇BrN₂[10]
Molecular Weight187.04 g/mol [10]
Boiling Point247.2 °C at 760 mmHg[10]
Density1.574 g/cm³[10]
Flash Point103.3 °C[10]

Note: Data for the free base. The hydrochloride salt will have different physical properties.[2][11][12]

Protocol 1: General Procedure for N-Acylation

This protocol provides a general starting point for the acylation of the primary amine.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend this compound (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or THF).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., Triethylamine, 2.2 eq) dropwise while stirring. Stir for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Technical Support Center: Optimizing Reaction Conditions for (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (5-Bromopyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the use of this versatile bifunctional building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Dual Reactivity of (5-Bromopyridin-2-yl)methanamine

This compound is a valuable reagent possessing two key reactive sites: a primary aminomethyl group at the 2-position and a bromine atom at the 5-position of the pyridine ring. This dual functionality allows for a variety of synthetic transformations, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the interplay between the nucleophilic amine, the electrophilic C-Br bond, and the coordinating pyridine nitrogen can present unique challenges. This guide will help you address these challenges to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is a salt, which generally improves its stability and ease of handling compared to the free base. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For longer-term storage, refrigeration at -4°C to -20°C is recommended.[1] Before use in a reaction that requires the free base, it must be neutralized. This is typically achieved by treatment with an aqueous solution of a mild base like sodium bicarbonate or a stronger base like sodium hydroxide, followed by extraction with an organic solvent.

Q2: I'm having trouble dissolving the hydrochloride salt in my reaction solvent. What should I do?

A2: As a salt, its solubility in many common aprotic organic solvents (like THF, toluene, or dichloromethane) is limited. To use it in such solvents, you will likely need to first neutralize it to the free base, which is more soluble in organic media. Alternatively, if the reaction conditions are compatible with protic solvents, you may find better solubility in alcohols like methanol or ethanol.

Q3: Can I perform reactions without protecting the primary amine?

A3: Protecting-group-free synthesis is often desirable to improve step economy.[2][3][4] For some transformations, such as direct N-alkylation or N-acylation, the primary amine is the intended reaction site. However, in cross-coupling reactions where the amine could potentially interfere, protection may be necessary. The decision to use a protecting group depends on the specific reaction and the chemoselectivity required.

Q4: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A4: The primary challenge is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its activity or lead to catalyst poisoning.[5] This is a common issue with 2-substituted pyridines. Additionally, the primary amine can also interact with the catalyst. Another common side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen.[6][7][8][9]

Troubleshooting Guide

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Potential Cause Scientific Rationale & Solution
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst. Solution: Employ bulky, electron-rich phosphine ligands like Xantphos or SPhos. These ligands can sterically hinder the pyridine nitrogen from binding to the palladium.[5] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also help compensate for some catalyst deactivation.
Ineffective Base The base is crucial for the transmetalation step in the Suzuki catalytic cycle.[10] If the base is not strong enough or has poor solubility, the reaction will be sluggish. Solution: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Often, using a mixed solvent system with water (e.g., dioxane/water) can improve the solubility and effectiveness of inorganic bases.[9]
Decomposition of Boronic Acid Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
Reaction Temperature Too Low Aryl bromides are generally less reactive than aryl iodides and often require heating to undergo oxidative addition. Solution: Increase the reaction temperature, typically to 80-110 °C. Microwave irradiation can also be effective in accelerating the reaction.[11]

Problem 2: Significant dehalogenation (loss of bromine) is observed.

Potential Cause Scientific Rationale & Solution
Hydride Source in the Reaction Trace water, alcohols, or even the amine itself can act as a hydride source, leading to reductive dehalogenation after oxidative addition to the palladium center. Solution: Use thoroughly dried solvents and reagents. Consider using a weaker base that is less likely to promote hydride formation. In some cases, adding a small amount of a sacrificial oxidant can suppress this pathway.
Ligand Choice Some ligands are more prone to promoting β-hydride elimination or other pathways that lead to dehalogenation. Solution: Screen different ligands. Often, more electron-rich and sterically demanding ligands can favor the desired reductive elimination over dehalogenation.
N-Alkylation & N-Acylation Reactions

Problem 3: Over-alkylation leading to a mixture of mono- and di-alkylated products.

Potential Cause Scientific Rationale & Solution
Increased Nucleophilicity of the Product The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Solution: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors mono-alkylation. Alternatively, reductive amination is a reliable method to achieve mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
Reaction Conditions High temperatures and prolonged reaction times can favor over-alkylation. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Problem 4: Low yield in N-acylation with an acyl chloride.

Potential Cause Scientific Rationale & Solution
Base Incompatibility The base is required to scavenge the HCl byproduct. If the base is too weak or sterically hindered, the reaction may not proceed to completion. Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] Ensure at least one equivalent of the base is used.
Side Reaction at the Pyridine Nitrogen While less likely for the aminomethyl group, under harsh conditions, acylation could potentially occur at the pyridine nitrogen, forming a pyridinium salt. Solution: Use mild reaction conditions (e.g., room temperature or 0 °C). Add the acylating agent slowly to the solution of the amine and base.
Hydrolysis of Acyl Chloride Acyl chlorides are sensitive to moisture. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of (5-Bromopyridin-2-yl)methanamine with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add (5-Bromopyridin-2-yl)methanamine (free base), arylboronic acid, base, and catalyst/ligand to a dry flask. solvent 2. Add degassed solvent. heat 4. Heat to 80-100 °C with stirring. reagents->heat Start Reaction inert 3. Purge with Nitrogen/Argon. monitor 5. Monitor by TLC/LC-MS. cool 6. Cool to room temperature. monitor->cool Reaction Complete quench 7. Quench and extract with organic solvent. purify 8. Purify by column chromatography.

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • (5-Bromopyridin-2-yl)methanamine (free base, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add (5-Bromopyridin-2-yl)methanamine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of (5-Bromopyridin-2-yl)methanamine with a primary or secondary amine.

Buchwald_Hartwig_Workflow start Start setup Combine (5-Bromopyridin-2-yl)methanamine, amine, base, catalyst, and ligand in a sealed tube. start->setup inert_atm Establish inert atmosphere (N₂/Ar). setup->inert_atm add_solvent Add anhydrous, degassed solvent (e.g., Toluene). inert_atm->add_solvent react Heat to 80-110 °C and stir. add_solvent->react monitor Monitor reaction by TLC/LC-MS. react->monitor workup Cool, quench, and perform aqueous work-up. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • (5-Bromopyridin-2-yl)methanamine (free base, 1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, and NaOtBu to a dry, sealable reaction tube.

  • Add anhydrous toluene, followed by the amine and then (5-Bromopyridin-2-yl)methanamine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully unseal the tube, dilute the mixture with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Selective N-Acylation

This protocol is designed for the selective acylation of the primary amine.[8]

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add DIPEA and stir until the solid dissolves (the free base is formed in situ).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

References

Technical Support Center: Troubleshooting Reactions with (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Bromopyridin-2-yl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered when using this versatile bifunctional building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Foundational Knowledge & Pre-Reaction Checks

This section addresses the most fundamental properties of the reagent, which are often the root cause of downstream experimental issues.

Q1: What are the key structural features and reactive sites I should be aware of?

This compound possesses two primary reactive sites that can be manipulated orthogonally.

  • Nucleophilic Primary Amine: The aminomethyl group at the C2 position is a potent nucleophile after it has been deprotonated from its hydrochloride salt form. It is the reactive handle for amide bond formations, reductive aminations, and N-alkylations.

  • Electrophilic Brominated Pyridine: The bromine atom at the C5 position is a classic handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the formation of a new carbon-carbon bond.

Caption: Key reactive sites on this compound.

Q2: Why is my this compound not dissolving in my reaction solvent (e.g., DCM, THF, Dioxane)?

This is the most frequently encountered issue. The reagent is a hydrochloride salt . In this protonated state (R-CH₂NH₃⁺ Cl⁻), it is highly polar and exhibits poor solubility in common aprotic organic solvents. It will typically remain as a solid suspension.

The Causality: The high lattice energy of the salt and its ionic nature prevent it from dissolving in non-polar or moderately polar aprotic solvents. To achieve solubility and render the amine nucleophilic, you must first convert it to its free base form (R-CH₂NH₂) in situ.

Solution: Add a suitable base to the suspension. Upon neutralization, the resulting free amine is significantly less polar and will readily dissolve in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.

Compound Form Typical Solubility Profile
Hydrochloride Salt Soluble in water, methanol. Poorly soluble in DCM, THF, Toluene, Dioxane.
Free Base Soluble in DCM, THF, Ethyl Acetate, and other common organic solvents.
Q3: Do I need to add a base to my reaction? How much is required?

Yes, for any reaction involving the primary amine as a nucleophile, adding a base is mandatory . The amount of base required is critical and depends on the specific reaction.

The Logic of Stoichiometry:

  • Equivalent 1: The first equivalent of base is consumed to neutralize the hydrochloride salt and generate the free amine.

  • Subsequent Equivalents: Additional base is required to scavenge any acidic byproducts generated during the reaction (e.g., the HCl or triflic acid produced during an amide coupling).

Reaction Type Minimum Base Equivalents Required Recommended Base Explanation
Amide Coupling (with R-COCl) 2.1 eq.Triethylamine (TEA), Diisopropylethylamine (DIPEA)1.0 eq. to neutralize the HCl salt. 1.1 eq. to scavenge the HCl byproduct.
Amide Coupling (with HATU/EDC) 2.1 eq.DIPEA1.0 eq. to neutralize the HCl salt. 1.1 eq. to facilitate the coupling mechanism.
Reductive Amination 1.1 eq.TEA, DIPEA1.0 eq. to neutralize the HCl salt. The reaction itself does not produce acid.
Suzuki Coupling (on C-Br) Varies (See Sec 3)K₂CO₃, K₃PO₄The base is for the catalytic cycle, not the amine. The amine may not need to be deprotonated depending on conditions.
Q4: How should I properly store this reagent to ensure its stability?

To maintain the integrity of the reagent, proper storage is essential.

  • Short-term (1-2 weeks): Store at -4°C.[1]

  • Long-term (1-2 years): For extended periods, storage at -20°C is recommended.[1]

  • General Conditions: Always keep the container tightly closed in a cool, dry place to prevent moisture absorption and degradation.[2]

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a primary application for this reagent. Failures often trace back to improper activation or base stoichiometry.

Q5: My amide coupling reaction shows low or no conversion. What are the common causes?

Low conversion is a frequent issue. Let's diagnose the potential causes systematically.

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Base The amine was never fully deprotonated from its HCl salt, resulting in no available nucleophile for the reaction.Ensure at least 2.1 equivalents of a non-nucleophilic base like DIPEA are used. The first equivalent is for deprotonation, the second is for the reaction itself.
Poor Nucleophilicity The free amine, while available, may not be sufficiently nucleophilic for a deactivated or sterically hindered carboxylic acid partner.Use a more potent coupling agent. Reagents like HATU or COMU are superior to standard carbodiimides (e.g., EDC) for challenging couplings.[3]
Poor Acyl Chloride Formation If using an acid chloride intermediate (e.g., from oxalyl chloride), the conversion of the carboxylic acid to the acid chloride may have been incomplete.Confirm acid chloride formation by taking an aliquot, quenching it with a highly nucleophilic amine like benzylamine, and checking for product formation via LC-MS or TLC.[3]
Reaction Temperature Many amide couplings are run at room temperature, but challenging substrates may require thermal energy to overcome the activation barrier.If conversion stalls at room temperature, consider gently heating the reaction to 40-60°C. Use a higher-boiling solvent like Dichloroethane (DCE) or THF if necessary.[3]
Reagent Degradation The coupling reagent (e.g., HATU) may have degraded due to moisture. The carboxylic acid or amine may be impure.Use freshly opened or properly stored coupling reagents. Verify the purity of your starting materials via NMR or LC-MS.
Q6: Can you provide a reliable, step-by-step protocol for a standard amide coupling?

This protocol utilizes HATU, a highly efficient coupling reagent suitable for a broad range of substrates.[3][4]

Protocol: HATU-Mediated Amide Coupling

  • Preparation: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add this compound (1.2 eq.) as a solid to the activated mixture.

    • Scientific Insight: Adding the amine hydrochloride last ensures the carboxylic acid is fully activated first. The DIPEA in the mixture is sufficient to neutralize the salt and drive the reaction.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, it can be gently heated to 40°C.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. (See Q13 for purification tips).

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond is an excellent handle for C-C bond formation. Success in Suzuki couplings hinges on a healthy catalytic cycle.

Q8: My Suzuki coupling is failing or giving low yield. What should I check first?

Use the following workflow to diagnose the issue. The Suzuki-Miyaura reaction is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] A failure at any step will halt the entire process.

cluster_solutions Corrective Actions start Low/No Suzuki Product check_reagents 1. Reagent Integrity Check - Is boronic acid pure? - Is the base anhydrous? - Is the Pd catalyst active? start->check_reagents Start Here check_conditions 2. Reaction Conditions Check - Was the reaction properly degassed? - Is the solvent anhydrous? - Is the temperature appropriate? check_reagents->check_conditions If reagents are OK sol_reagents Action: - Use fresh boronic acid. - Use freshly dried base (e.g., K2CO3). - Use a fresh bottle of catalyst. check_reagents->sol_reagents If issues found check_catalyst 3. Catalyst/Ligand/Base Check - Is the ligand appropriate? - Is the base strong enough? - Is the pyridine N poisoning the Pd? check_conditions->check_catalyst If conditions are OK sol_conditions Action: - Degas solvent via sparging or freeze-pump-thaw. - Use anhydrous solvent. - Increase temperature (80-100°C is common). check_conditions->sol_conditions If issues found sol_catalyst Action: - Switch to a more robust ligand (e.g., SPhos, XPhos). - Use a stronger base (e.g., K3PO4). - Consider a catalyst less prone to inhibition. check_catalyst->sol_catalyst If issues found

References

stability issues of (5-Bromopyridin-2-yl)methanamine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromopyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reagent. Understanding the stability of this compound, particularly under acidic and basic conditions, is crucial for successful and reproducible experimental outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bromopyridine ring and a primary aminomethyl group, offers versatile reactivity for various synthetic transformations. However, these same functional groups can also be susceptible to degradation under certain experimental conditions. This guide will address potential stability issues and provide strategies to mitigate them.

Troubleshooting Guide: Stability Issues

This section addresses common problems encountered during the use of this compound, their probable causes, and recommended solutions.

Issue 1: Unexpected Side Products or Low Yield in Reactions

Symptoms:

  • Appearance of unknown peaks in LC-MS or NMR analysis of the reaction mixture.

  • Lower than expected yield of the desired product.

  • Inconsistent reaction outcomes.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Degradation under Acidic Conditions While the hydrochloride salt is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions. The pyridine nitrogen can be protonated, but further reactions are possible.- Buffer the reaction mixture to a mildly acidic pH if the reaction allows. - Perform the reaction at the lowest effective temperature. - Minimize reaction time.
Degradation under Basic Conditions The free base of (5-Bromopyridin-2-yl)methanamine is more reactive. Strong bases can deprotonate the aminomethyl group, but more importantly, may lead to nucleophilic substitution of the bromine atom or other unforeseen reactions.- Use a milder base (e.g., NaHCO₃, K₂CO₃) instead of strong bases like NaOH or KOH if possible. - If a strong base is required, use it at low temperatures and for the shortest duration necessary. - Consider using a hindered base to minimize nucleophilic attack.
Hydrolysis of the Bromine Atom Although less common under typical synthetic conditions, prolonged heating in aqueous acidic or basic solutions could potentially lead to the hydrolysis of the C-Br bond to form the corresponding pyridone derivative.[1][2]- Avoid prolonged heating in aqueous media. - If aqueous conditions are necessary, use moderate temperatures and shorter reaction times. - Monitor the reaction for the formation of the pyridone byproduct.

Experimental Workflow for Investigating Degradation:

Caption: Workflow for troubleshooting unexpected reaction outcomes.

Issue 2: Discoloration of the Compound or Solution

Symptoms:

  • The solid compound develops a yellow or brown tint over time.

  • Solutions of the compound become colored upon preparation or during a reaction.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Oxidation The aminomethyl group can be susceptible to air oxidation, especially in the free base form and in the presence of light or trace metal impurities. This can lead to the formation of colored byproducts.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] - Protect from light by storing in an amber vial. - Use freshly prepared solutions. - Degas solvents before use.
Reaction with Solvent Some solvents, particularly aldehydes or ketones, could potentially react with the primary amine to form imines, which may be colored.- Use high-purity, amine-free solvents. - Avoid reactive solvents if the compound is to be stored in solution for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and oxidation.[3][4] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended.

Q2: Is this compound soluble in common organic solvents?

A2: As a hydrochloride salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar solvents like dichloromethane, ethyl acetate, or THF may be limited. To use it in these solvents, it may be necessary to first neutralize the salt with a base to form the free base, which typically has better solubility in organic solvents.

Q3: How can I convert the hydrochloride salt to the free base?

A3: The free base can be generated by dissolving the hydrochloride salt in a suitable solvent (e.g., water or methanol) and adding a base such as sodium bicarbonate, sodium carbonate, or a tertiary amine (e.g., triethylamine) until the pH is basic. The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate. It is advisable to use the free base immediately as it may be less stable than the hydrochloride salt.

Q4: What are the potential degradation pathways for this compound under harsh conditions?

A4: Based on the chemistry of related compounds, potential degradation pathways under harsh acidic or basic conditions could include:

  • Hydrolysis: The bromo group on the pyridine ring could be hydrolyzed to a hydroxyl group, forming the corresponding 2-aminomethyl-5-hydroxypyridine, especially under high temperatures in aqueous solutions.[1][2]

  • Oxidation: The aminomethyl group could be oxidized, particularly in the presence of oxidizing agents or air, potentially leading to the corresponding imine or carboxylic acid.

Potential Degradation Pathway under Basic Conditions:

G A (5-Bromopyridin-2-yl)methanamine C₆H₇BrN₂ B 2-Aminomethyl-5-pyridone C₆H₈N₂O A->B  Strong Base (e.g., NaOH)  Heat, H₂O (Hydrolysis)

Caption: Potential hydrolysis of the bromo group under harsh basic conditions.

Q5: Are there any incompatible reagents I should avoid?

A5: Yes, you should avoid strong oxidizing agents, as they can react with the amine functionality.[3] Additionally, be cautious when using strong bases, as they can promote side reactions.

Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol allows you to assess the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your reaction solvent(s)

  • Acidic buffer (e.g., pH 2 citrate buffer)

  • Basic buffer (e.g., pH 10 carbonate-bicarbonate buffer)

  • LC-MS or HPLC system

Procedure:

  • Prepare three separate solutions of this compound at your target reaction concentration in:

    • Your reaction solvent with the acidic buffer.

    • Your reaction solvent with the basic buffer.

    • Your reaction solvent under neutral conditions.

  • Take an initial sample (t=0) from each solution for analysis.

  • Incubate the solutions at your intended reaction temperature.

  • Withdraw aliquots from each solution at regular time intervals (e.g., 1h, 4h, 8h, 24h).

  • Analyze the samples by LC-MS or HPLC to monitor for the appearance of degradation products and the disappearance of the parent compound.

  • Compare the chromatograms over time to assess the stability under each condition.

References

Technical Support Center: Scale-Up of (5-Bromopyridin-2-yl)methanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of (5-Bromopyridin-2-yl)methanamine hydrochloride. This guide is designed to provide expert-driven, practical solutions to the challenges encountered during the scale-up of this important pharmaceutical intermediate.

Introduction: A Senior Application Scientist's Perspective

The synthesis of this compound, while straightforward on a laboratory scale, presents a unique set of challenges when transitioning to pilot and commercial-scale production. The chemistry involves hazardous reagents, and the purification of the final product to meet stringent pharmaceutical standards requires careful process control. This guide is structured to address the most common issues our clients face, moving from frequently asked questions to in-depth troubleshooting guides for critical process stages. Our aim is to equip you with the knowledge to not only solve immediate problems but also to build robust and reproducible manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and economically viable route typically begins with 2,5-dibromopyridine. This is followed by a nucleophilic substitution with a cyanide source to yield 5-bromo-2-cyanopyridine. The critical step is the subsequent reduction of the nitrile group to a primary amine, which is then converted to its hydrochloride salt.

Q2: What are the primary safety concerns I should be aware of during scale-up?

A2: The key safety hazards involve the handling of brominating agents and cyanide salts. Bromine is highly corrosive and toxic, while cyanide compounds are acutely toxic.[1] It is imperative to have robust containment systems, emergency response plans, and appropriate personal protective equipment (PPE). The reduction step may also involve flammable solvents and catalysts that require careful handling to prevent fires or explosions.

Q3: Why am I seeing a significant drop in yield when moving from a 1L to a 100L reactor?

A3: A drop in yield during scale-up is a common issue and can be attributed to several factors.[2] These include inefficient mixing, poor heat transfer, and changes in mass transfer dynamics. In larger reactors, localized "hot spots" can lead to side reactions, and inadequate mixing can result in incomplete reactions. A thorough understanding of your process parameters and how they scale is crucial.

Q4: What are the critical quality attributes (CQAs) for the final this compound product?

A4: The primary CQAs include purity (typically >99%), absence of process-related impurities and byproducts, residual solvent levels, and the correct polymorphic form of the hydrochloride salt. The impurity profile is of utmost importance for its use in pharmaceutical applications.

Troubleshooting Guides

Part 1: Synthesis of 5-Bromo-2-cyanopyridine

This initial step is crucial for the overall efficiency of the process. The primary challenge in this stage is ensuring a clean and high-yielding conversion of 2,5-dibromopyridine to 5-bromo-2-cyanopyridine.

Problem 1.1: Incomplete conversion of 2,5-dibromopyridine.

  • Symptoms: HPLC analysis of the reaction mixture shows a significant amount of starting material remaining even after extended reaction times.

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reagent The stoichiometry of the cyanide source may be inadequate.Carefully re-evaluate the molar ratio of the cyanide source to the starting material. Consider a slight excess of the cyanide reagent.
Low Reaction Temperature The reaction may have a higher activation energy than anticipated.Gradually increase the reaction temperature in small increments (5-10°C) while monitoring the reaction progress by HPLC.
Poor Catalyst Activity If a phase-transfer catalyst is used, it may be of poor quality or deactivated.Ensure the catalyst is from a reputable source and is stored under appropriate conditions. Consider screening alternative catalysts.
Solvent Effects The chosen solvent may not be optimal for the reaction.Experiment with different aprotic polar solvents such as DMF, DMSO, or acetonitrile to improve solubility and reaction rates.

Problem 1.2: Formation of impurities during cyanation.

  • Symptoms: HPLC analysis reveals the presence of unknown peaks, potentially from side reactions.

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Overheating Excessive temperature can lead to decomposition or side reactions.Implement strict temperature control measures. Ensure the reactor's heating and cooling system is properly calibrated.
Presence of Water Moisture can lead to the hydrolysis of the cyanide reagent or the product.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The cyanide ion can potentially react at other positions on the pyridine ring under harsh conditions.Optimize the reaction conditions (temperature, reaction time) to favor the desired substitution.

Synthesis and Troubleshooting Workflow for 5-Bromo-2-cyanopyridine

cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions_incomplete Incomplete Conversion Solutions cluster_solutions_impurities Impurity Formation Solutions start Start: 2,5-Dibromopyridine + Cyanide Source reaction Cyanation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup product Crude 5-Bromo-2-cyanopyridine workup->product issue Problem Detected (HPLC) product->issue In-Process Control incomplete Incomplete Conversion issue->incomplete High Starting Material impurities Impurity Formation issue->impurities Unknown Peaks reagent Check Reagent Stoichiometry incomplete->reagent temp_inc Increase Temperature incomplete->temp_inc catalyst Verify Catalyst Activity incomplete->catalyst temp_ctrl Improve Temperature Control impurities->temp_ctrl anhydrous Ensure Anhydrous Conditions impurities->anhydrous optimize Optimize Reaction Conditions impurities->optimize

Caption: Workflow for the synthesis and troubleshooting of 5-Bromo-2-cyanopyridine.

Part 2: Reduction of 5-Bromo-2-cyanopyridine

The reduction of the nitrile to the primary amine is a critical transformation that significantly impacts the purity of the final product.

Problem 2.1: Incomplete reduction or formation of intermediates.

  • Symptoms: HPLC or GC-MS analysis shows the presence of starting material or partially reduced intermediates (e.g., aldimine).

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or have low activity.Use fresh, high-quality catalyst. Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure For catalytic hydrogenations, the pressure may be too low for the reaction to proceed to completion.Gradually increase the hydrogen pressure, ensuring the reactor is rated for the higher pressure.
Inadequate Reducing Agent When using chemical reducing agents (e.g., NaBH4, LiAlH4), the stoichiometry may be insufficient.Re-evaluate the molar equivalents of the reducing agent. Consider a slow, controlled addition of the reducing agent.
Low Temperature The reaction may require more thermal energy to proceed at a reasonable rate.Cautiously increase the reaction temperature while monitoring for side reactions.

Problem 2.2: Formation of byproducts during reduction.

  • Symptoms: The presence of impurities such as debrominated product ((pyridin-2-yl)methanamine) or over-reduced products.

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-reduction/Debromination Harsh reaction conditions (high temperature, high pressure, prolonged reaction time) can lead to the removal of the bromine atom.Optimize the reaction parameters. Consider a milder reducing agent or catalyst. Monitor the reaction closely and stop it once the starting material is consumed.
Dimerization Secondary amine impurities can form through the reaction of the product with intermediates.The addition of ammonia or an ammonium salt to the reaction mixture can help suppress the formation of secondary amines.
Ring Hydrogenation Aggressive hydrogenation conditions can lead to the saturation of the pyridine ring.Use a more selective catalyst and milder reaction conditions.

Decision Tree for Nitrile Reduction Troubleshooting

cluster_incomplete_solutions Incomplete Reduction Solutions cluster_byproduct_solutions Byproduct Solutions start Start: Analyze Reaction Mixture (HPLC/GC-MS) incomplete Incomplete Reduction? start->incomplete byproducts Byproducts Present? incomplete->byproducts No catalyst Check Catalyst Activity/Loading incomplete->catalyst Yes debromination Debromination? byproducts->debromination Yes success Process Optimized byproducts->success No pressure Increase H2 Pressure reagent Increase Reducing Agent temp Increase Temperature dimerization Dimerization? debromination->dimerization No milder_cond Use Milder Conditions debromination->milder_cond Yes add_nh3 Add Ammonia/Ammonium Salt dimerization->add_nh3 Yes dimerization->success No

Caption: Decision tree for troubleshooting the reduction of 5-bromo-2-cyanopyridine.

Part 3: Purification and Salt Formation

The final steps of purification and conversion to the hydrochloride salt are critical for achieving the required quality for pharmaceutical use.

Problem 3.1: Difficulty in isolating a pure product.

  • Symptoms: The isolated product does not meet the purity specifications, even after recrystallization.

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Recrystallization The chosen solvent system may not be effective at separating the product from impurities.Screen a variety of solvent systems. Consider using a multi-solvent system (e.g., ethanol/water, isopropanol/heptane).
Co-precipitation of Impurities Impurities with similar solubility profiles may co-precipitate with the product.Consider a charcoal treatment to remove colored impurities. An aqueous wash of the free base solution before salt formation can remove water-soluble impurities.
Chromatographic Purification For high-purity requirements, column chromatography may be necessary.Develop a scalable chromatographic method. This is often a last resort at a large scale due to cost but may be necessary.[3]

Problem 3.2: Issues with hydrochloride salt formation.

  • Symptoms: The product oils out during salt formation, or the resulting solid is amorphous or difficult to filter.

  • Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry An excess or deficit of hydrochloric acid can affect the crystallization.Carefully control the stoichiometry of HCl. Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol).
Solvent Choice The solvent used for salt formation is critical for obtaining a crystalline solid.Screen different solvents. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal.
Rate of Addition and Temperature Rapid addition of HCl or high temperatures can lead to oiling out.Add the HCl solution slowly with efficient stirring at a controlled temperature.

In-Process Monitoring and Control

To minimize challenges during scale-up, the implementation of Process Analytical Technology (PAT) is highly recommended.[2]

  • Reaction Monitoring: Techniques like in-situ FT-IR or online HPLC can provide real-time data on reaction progress, allowing for precise determination of the reaction endpoint and preventing the formation of byproducts due to over-reaction.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, ensuring a consistent and easily filterable product.

By proactively addressing these potential challenges and implementing robust process controls, the scale-up of this compound production can be achieved in a safe, efficient, and reproducible manner.

References

preventing decomposition of (5-Bromopyridin-2-yl)methanamine hydrochloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling (5-Bromopyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing decomposition during experimental workup, ensuring the integrity and yield of your target compound.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during the workup of this compound.

Question Brief Answer
Why is my yield of (5-Bromopyridin-2-yl)methanamine low after workup? Low yields are often due to decomposition of the free base form of the amine, which can be unstable. It is crucial to handle the free base under controlled conditions and for a minimal amount of time.
I see an unexpected precipitate forming during the basic wash. What is it? This could be due to the low solubility of the free base in the organic solvent at certain concentrations, or it could be a salt of the amine with a weak acid. It is also possible that it is an insoluble degradation product.[1]
Is the bromo- group on the pyridine ring stable to basic conditions? While some bromopyridines can tolerate strong bases for short periods, they are susceptible to nucleophilic aromatic substitution, which can be enhanced by strong nucleophiles or harsh conditions.[2][3]
What is the optimal pH range for extracting the free amine? The optimal pH is basic enough to ensure the amine is in its free base form for extraction into an organic solvent, typically a pH of 9-11. However, prolonged exposure to a highly basic environment should be avoided to minimize decomposition.
Can I heat my reaction mixture during workup? It is advisable to avoid high temperatures during the workup of (5-Bromopyridin-2-yl)methanamine. Thermal decomposition of similar compounds can produce hazardous substances like nitrogen oxides, carbon monoxide, and hydrogen halides.[1]

In-Depth Troubleshooting Guide

Understanding the Instability of (5-Bromopyridin-2-yl)methanamine

The primary challenge in the workup of this compound is the instability of its corresponding free base. While the hydrochloride salt is generally stable, the free amine can undergo several decomposition pathways, particularly under the conditions of a typical aqueous workup.

Visualizing the Workup Logic

The following diagram outlines the decision-making process during the workup of this compound, highlighting critical control points to prevent decomposition.

Workup_Logic start Start: Crude Reaction Mixture (Amine as HCl salt) quench Quench Reaction (e.g., with Na2SO4 solution for LAH reductions) start->quench extract_acid Acidic Wash (pH 2-4) (e.g., dilute HCl or NH4Cl) quench->extract_acid separate_layers1 Separate Layers extract_acid->separate_layers1 organic_impurities Organic Layer: Neutral/Acidic Impurities separate_layers1->organic_impurities aqueous_amine Aqueous Layer: Protonated Amine (HCl salt) separate_layers1->aqueous_amine basify Basify Aqueous Layer (Controlled addition of weak base, e.g., NaHCO3 or K2CO3 to pH 9-11) aqueous_amine->basify extract_base Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract_base separate_layers2 Separate Layers extract_base->separate_layers2 aqueous_waste Aqueous Layer: Inorganic Salts separate_layers2->aqueous_waste organic_amine Organic Layer: Free Amine separate_layers2->organic_amine dry_concentrate Dry (Na2SO4) & Concentrate (Under reduced pressure, low temp) organic_amine->dry_concentrate final_product Final Product: (5-Bromopyridin-2-yl)methanamine (or convert back to HCl salt for storage) dry_concentrate->final_product

Caption: Decision tree for the workup of (5-Bromopyridin-2-yl)methanamine HCl.

Potential Decomposition Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. Under strongly basic conditions, hydroxide ions or other nucleophiles present in the reaction mixture can potentially displace the bromide atom. This is a well-documented reaction for aryl halides with electron-withdrawing groups.[4]

  • Oxidation of the Amine: Primary amines can be susceptible to oxidation, especially in the presence of certain metal ions or dissolved oxygen. This can lead to the formation of imines or other degradation products.

  • Self-Oligomerization: Some bromopyridine free bases are known to be unstable and can self-oligomerize.[5][6] This is a particular risk if the free amine is left for extended periods, especially at higher concentrations.

Troubleshooting Common Problems
Problem Potential Cause Recommended Solution
Low or No Product Recovery 1. Decomposition of the free amine during basic workup. 2. Incomplete extraction from the aqueous layer.1. Use a mild inorganic base (e.g., saturated NaHCO₃ or solid K₂CO₃) for neutralization and avoid excess. Keep the temperature low during basification. 2. Ensure the pH of the aqueous layer is sufficiently basic (pH 9-11) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., DCM or EtOAc).
Formation of an Insoluble Emulsion or Precipitate at the Interface 1. The free amine may have limited solubility in the chosen organic solvent. 2. Formation of insoluble salts or byproducts.1. Try a different extraction solvent or a solvent mixture (e.g., DCM/THF). 2. Acidify the mixture to dissolve the amine salt, separate the layers, and then carefully re-basify the aqueous layer before re-extracting.
Product Discoloration (e.g., turning brown) Oxidation of the amine.Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during concentration of the free base. Use degassed solvents.
Presence of Debrominated Product in Final Sample Nucleophilic substitution of the bromide.Avoid strong bases (e.g., NaOH, KOH) if possible. Use a weaker base and perform the basic wash and extraction quickly at low temperatures.

Recommended Workup Protocol

This protocol is designed to minimize the decomposition of (5-Bromopyridin-2-yl)methanamine, particularly after a reduction reaction (e.g., with Lithium Aluminium Hydride).

Materials
  • Crude reaction mixture containing this compound.

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution (for LAH quench).[2][3]

  • 1 M Hydrochloric Acid (HCl).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Celite (optional, for filtering aluminum salts).[2][3]

Step-by-Step Procedure
  • Quenching the Reaction (if applicable, e.g., after LAH reduction):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add saturated aqueous Na₂SO₄ solution dropwise until the evolution of gas ceases and a precipitate forms.[2][3]

    • Stir the resulting slurry for 15-30 minutes.

    • If a fine precipitate of aluminum salts is present, filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent.

  • Acidic Wash to Isolate the Amine Salt:

    • Combine the filtrate and washes.

    • Add 1 M HCl to adjust the pH to approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc) to remove non-basic organic impurities.

    • Separate the layers and retain the aqueous layer, which contains the protonated amine.

  • Liberation and Extraction of the Free Amine:

    • Cool the aqueous layer in an ice bath.

    • Slowly add saturated aqueous NaHCO₃ solution with stirring until the pH reaches 9-11. Avoid adding the base too quickly to prevent localized high pH.

    • Immediately extract the liberated free amine with DCM or EtOAc (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure at a low temperature (< 40 °C).

  • Storage:

    • For long-term stability, it is recommended to convert the free amine back to its hydrochloride salt. Dissolve the amine in a minimal amount of a suitable solvent (e.g., diethyl ether or EtOAc) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

Visualizing Potential Decomposition

The following diagram illustrates a potential decomposition pathway for (5-Bromopyridin-2-yl)methanamine under harsh basic conditions.

Caption: Nucleophilic aromatic substitution of the bromo- group.

References

Technical Support Center: Analytical Methods for Monitoring (5-Bromopyridin-2-yl)methanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving (5-Bromopyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot issues but also proactively design robust analytical methods.

(5-Bromopyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry.[1][2] Accurate monitoring of their reactions is critical for optimizing yield, minimizing impurities, and ensuring the synthesis of the target molecule. This guide provides troubleshooting FAQs and detailed protocols for the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is the workhorse technique for monitoring the progress of reactions involving polar, non-volatile compounds like this compound. Its ability to separate starting materials, intermediates, products, and byproducts makes it invaluable for real-time analysis.

Frequently Asked Questions (HPLC)

Q1: My peaks are tailing badly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, especially with basic compounds like aminopyridines, and it often points to secondary interactions with the stationary phase.[3]

  • Cause 1: Silanol Interactions: The most frequent cause is the interaction of the basic amine group with acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[4] At mid-range pH, these silanols can be ionized and interact electrostatically with the protonated amine.

    • Solution A (Mobile Phase pH): Decrease the mobile phase pH to around 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing their interaction with the analyte.

    • Solution B (Additives): Add a basic competitor like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[3]

    • Solution C (Column Choice): Use a modern, end-capped column. End-capping chemically modifies the silica surface to replace most of the active silanols with less reactive trimethylsilyl (TMS) groups, significantly reducing unwanted interactions and improving peak shape.[4]

  • Cause 2: Column Overload: Injecting too concentrated a sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.[3][5]

Q2: My retention times are shifting from one injection to the next. What should I check?

A2: Drifting retention times indicate a lack of stability in the chromatographic system. Do not immediately blame the column.[5]

  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. This is especially true for gradient methods or when using ion-pairing reagents.

    • Solution: Ensure you flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[3]

  • Cause 2: Mobile Phase Issues: The composition of your mobile phase may be changing over time.

    • Solution A (Premixing): If you are using a gradient pump to mix solvents online, try preparing a premixed (isocratic) mobile phase to see if the problem resolves. If it does, your pump's proportioning valve may need servicing.[5][6]

    • Solution B (Evaporation): Volatile solvents like acetonitrile can evaporate, changing the mobile phase composition. Ensure your solvent reservoirs are properly covered.

  • Cause 3: Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This improves reproducibility and can also enhance peak shape.[3]

Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A3: Ghost peaks are peaks that appear in your chromatogram but are not present in your sample. They are often due to contaminants in the system or mobile phase.

  • Cause 1: Late Elution from a Previous Injection: A component from a previous, more concentrated sample may be slowly eluting from the column.

    • Solution: Run a long, high-organic wash step (e.g., 95% acetonitrile) after each run to flush strongly retained compounds from the column. Incorporate a column wash at the end of your analytical sequence.[3]

  • Cause 2: Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column at low organic concentrations and then elute as the organic percentage increases during a gradient.

    • Solution: Use high-purity, HPLC-grade solvents and fresh additives. Filter all mobile phases before use.

Experimental Protocol: HPLC Reaction Monitoring
  • Sample Preparation:

    • Carefully take an aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a mixture of water and acetonitrile). This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[5]

  • HPLC Method Parameters (Starting Point):

    • The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 2.5-5 µm, 150 x 4.6 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to improve peak shape for the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA general-purpose gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.[3]
Injection Vol. 5 µLA smaller volume minimizes potential for column overload.[7]
Detection (UV) 254 nm and 270 nmPyridine-containing compounds typically absorb at these wavelengths.
  • Analysis and Interpretation:

    • Inject a standard of your starting material, this compound, to determine its retention time.

    • Inject your quenched reaction sample.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. New peaks may indicate the formation of intermediates or byproducts.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_solutions Potential Solutions start Poor Chromatogram (Tailing, Shifting RT, etc.) check_system Step 1: System Checks Is pressure stable? Are solvent lines correct? Is mobile phase fresh? start->check_system Always start here check_method Step 2: Method Parameters Is pH appropriate? Is gradient suitable? Is column equilibrated? check_system->check_method System OK sol_system Fix leaks Degas mobile phase Remake mobile phase check_system->sol_system Address Issue check_sample Step 3: Sample Prep Is sample filtered? Is concentration too high? Is diluent compatible? check_method->check_sample Method OK sol_method Adjust pH Increase equilibration time Use column oven check_method->sol_method Address Issue check_column Step 4: Column Health Is column contaminated? Is frit blocked? Has column aged? check_sample->check_column Sample OK sol_sample Dilute sample Change sample solvent check_sample->sol_sample Address Issue sol_column Flush with strong solvent Backflush column Replace column check_column->sol_column Address Issue

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting & FAQs

GC-MS is a powerful technique for separating and identifying volatile compounds. While this compound is not directly volatile due to its salt form and polarity, GC-MS can be used effectively after a derivatization step to make the analyte more volatile and thermally stable.[8]

Frequently Asked Questions (GC-MS)

Q1: Do I need to derivatize my sample for GC-MS analysis? Why?

A1: Yes, derivatization is almost always necessary for this compound. The primary amine is polar and the hydrochloride salt is non-volatile. Derivatization replaces the active hydrogen on the amine with a non-polar group (e.g., a silyl group).

  • Benefits of Derivatization:

    • Increases Volatility: Allows the compound to enter the gas phase in the GC inlet.

    • Improves Thermal Stability: Prevents the compound from degrading at high temperatures in the inlet and column.

    • Enhances Peak Shape: Reduces interactions with the GC column, leading to sharper, more symmetrical peaks.

    • Characteristic Mass Spectra: The derivatizing group often produces predictable fragmentation patterns, aiding in identification.[9]

Q2: My derivatization reaction seems inefficient or fails completely. What could be wrong?

A2: Inefficient derivatization is often caused by the presence of water or an inappropriate choice of reagent or solvent.

  • Cause 1: Presence of Moisture: Derivatizing reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are highly sensitive to water. Any moisture in your sample or solvent will consume the reagent, preventing it from reacting with your analyte.[10]

    • Solution: Ensure your sample is completely dry. Use anhydrous solvents (especially the reaction solvent, like pyridine) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cause 2: Incorrect Solvent: The choice of solvent is crucial.

    • Solution: Pyridine is a common solvent for silylation reactions as it can act as a catalyst and effectively dissolve the analyte.[11] Acetonitrile can also be used.

Experimental Protocol: GC-MS Reaction Monitoring (with Derivatization)
  • Sample Preparation & Derivatization:

    • Take an aliquot of the reaction mixture and perform a work-up to isolate the organic components and remove non-volatile salts. This may involve a liquid-liquid extraction.

    • Evaporate the solvent from the isolated organic fraction to dryness under a stream of nitrogen.

    • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (+1% TMCS).[10]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to complete the derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Method Parameters (Starting Point):

ParameterRecommended SettingRationale
Column HP-5ms or equivalent (5% phenyl-methylpolysiloxane)A general-purpose, robust column suitable for a wide range of compounds.[11]
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow of 1 mL/minInert carrier gas, standard flow rate.
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/minA typical temperature program to separate compounds based on boiling point.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range 40-500 m/zCovers the expected mass range of the derivatized analyte and its fragments.
  • Data Interpretation:

    • The mass spectrum of the derivatized (5-Bromopyridin-2-yl)methanamine will show a molecular ion peak corresponding to the silylated compound.

    • Look for characteristic fragment ions. For example, the loss of a methyl group (-15 Da) from the silyl group is a common fragmentation pathway. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier for any bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting & FAQs

NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reaction kinetics and identifying structures of products and intermediates without chromatographic separation.[12][13]

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to quantify the conversion of my reaction?

A1: NMR is an inherently quantitative technique, meaning the area of a peak is directly proportional to the number of protons it represents.[13]

  • Procedure:

    • Identify Unique Peaks: Find a well-resolved peak for your starting material and a well-resolved peak for your product that do not overlap with each other or with solvent peaks.

    • Integration: Carefully integrate both of these peaks.

    • Calculate Conversion: The percentage conversion can be calculated using the normalized integral values. For example, if a starting material peak (representing 1H) has an integral of 0.3 and a product peak (representing 1H) has an integral of 0.7, the reaction is approximately 70% complete.

Q2: My peaks are broad and my resolution is poor. How can I improve the quality of my spectrum?

A2: Poor spectral quality can arise from several factors related to sample preparation and instrument settings.

  • Cause 1: Sample Inhomogeneity: Solid particles in your NMR tube will severely degrade the magnetic field homogeneity, leading to broad lineshapes.[14]

    • Solution: Ensure your sample is fully dissolved. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids.

  • Cause 2: Poor Shimming: The shimming process is crucial for homogenizing the magnetic field across the sample volume.

    • Solution: If you are using an automated system, ensure the lock signal is strong and stable before shimming. If shimming manually, take the time to carefully adjust the Z1, Z2, Z3, and first-order off-axis shims to maximize the lock signal and improve peak shape.

  • Cause 3: Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.

    • Solution: If you suspect metal contamination from a catalyst or reagent, try adding a small amount of a chelating agent like EDTA to the sample.

Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation:

    • Take a precise aliquot from the reaction mixture.

    • Evaporate the solvent.

    • Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). The standard should have a simple spectrum that does not overlap with your analyte signals.

  • NMR Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.[15][16]

    • Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T₁ of your signals of interest) to allow for full relaxation of the protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to your internal standard or residual solvent peak.

    • Integrate the peaks corresponding to the starting material, product, and internal standard.

    • By comparing the integrals of the analyte peaks to the integral of the known-concentration internal standard, you can determine the absolute concentration of each species in the reaction mixture over time.[12]

NMR Data Interpretation Logic

NMR_Logic cluster_analysis Quantitative Analysis start Acquire ¹H NMR Spectrum of Reaction Mixture identify_peaks Identify Characteristic Peaks (Starting Material vs. Product) start->identify_peaks integrate Integrate Non-Overlapping Peaks identify_peaks->integrate quantify Quantify Conversion (Relative Integration) integrate->quantify conclusion Reaction Complete or Stalled? quantify->conclusion Monitor progress, determine endpoint

Caption: Logic flow for quantitative analysis using NMR spectroscopy.

References

Validation & Comparative

analytical validation of (5-Bromopyridin-2-yl)methanamine hydrochloride purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation of (5-Bromopyridin-2-yl)methanamine Hydrochloride Purity

Introduction: The Criticality of Purity for a Niche Building Block

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. As a structural analogue of pyridine, its derivatives are integral to numerous drug discovery programs. The purity of this starting material is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or unforeseen pharmacological effects.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the validation of this compound purity. We will move beyond rote protocol recitation to explore the scientific rationale behind method selection, validation strategies, and data interpretation, grounded in the principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).

The Regulatory Foundation: ICH and Pharmacopeial Standards

Any analytical method validation must adhere to a stringent regulatory framework to ensure data integrity and universal acceptance. The primary guidance comes from ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which outlines the necessary validation characteristics.[1][2][3] These characteristics include specificity, linearity, range, accuracy, precision, and detection/quantitation limits. Furthermore, chromatographic methods must align with the principles detailed in USP General Chapter <621> Chromatography and Ph. Eur. 2.2.46, which define acceptable system suitability parameters and allowable method adjustments.[4][5][6][7]

cluster_0 Regulatory Framework cluster_1 Validation Process ICH ICH Q2(R1) Validation Parameters MethodDev Method Development ICH->MethodDev Validation Method Validation ICH->Validation RoutineUse Routine QC Use ICH->RoutineUse USP USP <621> Chromatography Standards USP->MethodDev USP->Validation USP->RoutineUse PhEur Ph. Eur. 2.2.46 Pharmacopoeial Methods PhEur->MethodDev PhEur->Validation PhEur->RoutineUse MethodDev->Validation Demonstrate Suitability Validation->RoutineUse Implement & Monitor

Caption: The Analytical Validation Workflow, guided by international regulatory standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

For non-volatile, UV-active compounds like (5-Bromopyridin-2-yl)methanamine, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice for routine purity analysis. Its high resolution, sensitivity, and specificity make it ideal for separating the main component from potential impurities.[8]

Causality Behind the Choice of RP-HPLC:
  • Polarity: The hydrochloride salt form makes the analyte water-soluble and polar, suitable for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection using a Diode Array Detector (DAD) or UV detector. A DAD is superior as it provides spectral data, aiding in peak purity assessment and impurity identification.

  • Stability-Indicating Power: A well-developed HPLC method can separate the active compound from degradation products, making it "stability-indicating." This is a regulatory necessity.[9]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and DAD.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides a good balance of resolution and backpressure.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid protonates residual silanols on the column, reducing peak tailing, and provides protons for mass spectrometry if coupled.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A gradient is essential to elute both polar and potential non-polar impurities within a reasonable runtime.

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling temperature ensures retention time reproducibility.

  • Detection: DAD monitoring at 265 nm (a typical absorbance maximum for bromopyridines), with a full scan from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

2. Validation Protocol:

  • Specificity & Forced Degradation: Specificity is the ability to measure the analyte unequivocally in the presence of other components.[10][11][12] This is proven through forced degradation studies.[9][13][14][15]

    • Rationale: Stressing the sample intentionally creates degradation products. The method is specific if it can separate the main peak from all newly formed impurity peaks.

    • Procedure: Expose solutions of this compound (e.g., at 1 mg/mL) to the following conditions until 5-20% degradation is achieved[16]:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample in an oven at 105 °C for 48 hours.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

    • Analysis: Analyze all stressed samples by HPLC. Use the DAD to assess peak purity of the main peak and ensure no co-elution.

G cluster_0 Forced Degradation Stressors cluster_1 Analytical Outcome Acid Acid Hydrolysis (0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Challenge Method Base Base Hydrolysis (0.1 M NaOH) Base->HPLC Challenge Method Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Challenge Method Thermal Thermal (105°C Solid) Thermal->HPLC Challenge Method Photo Photolytic (ICH Light) Photo->HPLC Challenge Method Result Separation of API from Degradants HPLC->Result Demonstrates Specificity Pathway Degradation Pathway Insights Result->Pathway Provides

Caption: Workflow for demonstrating specificity via forced degradation studies.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of a reference standard, typically spanning 50% to 150% of the target assay concentration.

    • Plot peak area versus concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Perform a spike-recovery study. Add known amounts of the analyte to a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze in triplicate at each level.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.[17][18][19]

    • Determine based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: S/N ratio should be approximately 10:1 for LOQ and 3:1 for LOD.[19]

Validation ParameterTypical Acceptance CriteriaRationale
Specificity No interference at the analyte's retention timeEnsures the result is solely from the analyte.[20]
Linearity (r²) ≥ 0.999Confirms a proportional response to concentration.[10]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the result to the true value.
Precision (%RSD) ≤ 2.0%Demonstrates the method's reproducibility.
LOQ (S/N Ratio) ~10:1Defines the lower limit for reliable quantification of impurities.[18]

Gas Chromatography-Mass Spectrometry (GC-MS): A Targeted Approach for Volatiles

While HPLC is the primary tool for overall purity, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from synthesis (e.g., pyridine, methanol) or certain low molecular weight degradation products.[21][22]

Causality Behind the Choice of GC-MS:
  • Volatility: GC separates compounds based on their boiling points, making it ideal for volatile organic compounds (VOCs).

  • Sensitivity & Specificity: Mass Spectrometry (MS) provides mass information, offering definitive identification of known impurities and structural clues for unknowns.[22] It is highly sensitive, capable of detecting impurities at the parts-per-million (ppm) level.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

1. Instrumentation and Conditions:

  • System: A GC system coupled with a Mass Spectrometer and a headspace autosampler.

  • Column: A polar column, such as a DB-WAX (polyethylene glycol), is suitable for separating polar solvents like pyridine. (e.g., 30m x 0.25mm x 0.25 µm).[23]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes. This allows volatile analytes to partition into the vial headspace for injection.

  • GC Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-350) for identifying unknowns, or Selected Ion Monitoring (SIM) for higher sensitivity when quantifying known impurities.

2. Validation Protocol:

  • The validation follows similar principles to HPLC (Linearity, Accuracy, Precision, LOQ/LOD) but is tailored for residual solvents.

  • Specificity: Analyze a blank diluent and a sample spiked with all potential residual solvents to ensure baseline separation.

  • LOQ/LOD: Crucial for ensuring impurities are below the limits specified in ICH Q3C guidelines for residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolute Purity and Structural Confirmation

NMR spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for unequivocal structure confirmation and can be adapted for quantitative analysis (qNMR).[24][25]

Causality Behind the Choice of NMR:
  • Structural Elucidation: ¹H NMR provides detailed information about the chemical environment of every proton in the molecule, confirming its identity and revealing the presence of structurally similar impurities.[24]

  • Quantitative Purity (qNMR): Unlike chromatography, which provides relative purity (area %), qNMR can determine absolute purity against a certified internal standard without needing a specific reference standard for the analyte itself. The signal intensity is directly proportional to the number of nuclei.

Experimental Protocol: Identity and Purity by ¹H NMR

1. Instrumentation and Sample Preparation:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Identity: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃).[26]

    • qNMR: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of deuterated solvent. The internal standard must have peaks that are well-resolved from the analyte peaks.

2. Data Acquisition & Processing:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for quantitative work).

  • Ensure a long relaxation delay (e.g., 5 times the longest T₁ of interest) to allow for full proton relaxation, which is critical for accurate integration.

  • Process the data with careful phasing and baseline correction.

3. Data Interpretation:

  • Identity: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts and coupling constants. The spectrum of (5-Bromopyridin-2-yl)methanamine should show characteristic signals for the three aromatic protons on the pyridine ring and the methylene (-CH₂-) and amine (-NH₂) protons.

  • Purity Calculation (qNMR): Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Comparative Summary and Method Selection

The choice of analytical technique is dictated by the specific objective, whether it's routine quality control, stability testing, or reference standard characterization.

FeatureRP-HPLC with DADHeadspace GC-MSQuantitative ¹H NMR (qNMR)
Primary Application Purity assay, impurity profiling, stability testingResidual solvents, volatile impuritiesAbsolute purity determination, structural confirmation, reference standard characterization
Principle Chromatographic separation based on polaritySeparation based on volatility and massNuclear spin resonance
Purity Type Relative (Area %)Quantitative (vs. Standard)Absolute (vs. Internal Std)
Typical LOQ ~0.05% (relative to main peak)Low ppm levels~0.1% (absolute)
Strengths High resolution, robust, automation-friendly, stability-indicatingExtremely high sensitivity and specificity for volatilesNo analyte-specific reference standard needed, provides structural info
Weaknesses Requires analyte-specific reference standard for assayNot suitable for non-volatile impuritiesLower throughput, requires expensive equipment and specialized expertise

graph G {
layout=neato;
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, len=2.5];

Goal [label="Analytical Goal", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"];

QC [label="Routine QC\nPurity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,0!"];
Volatiles [label="Residual Solvents\nVolatile Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];
Structure [label="Structure ID\nAbsolute Purity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];

HPLC [label="Use HPLC", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"];
GCMS [label="Use GC-MS", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-4!"];
NMR [label="Use qNMR", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"];

Goal -- QC;
Goal -- Volatiles;
Goal -- Structure;

QC -- HPLC;
Volatiles -- GCMS;
Structure -- NMR;

}

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

A robust analytical validation for this compound purity is not a monolithic task but a multi-faceted strategy employing orthogonal techniques. RP-HPLC serves as the foundation for routine quality control and stability assessment, providing precise relative purity data. GC-MS offers a targeted and highly sensitive method for controlling volatile impurities, a critical aspect of process chemistry. Finally, ¹H NMR provides an absolute and unequivocal assessment of both identity and purity, making it the ultimate tool for reference standard characterization and in-depth structural investigation. By judiciously applying these methods and adhering to the validation principles of ICH and pharmacopeial guidelines, researchers and drug developers can ensure the quality and consistency of this vital chemical building block, thereby safeguarding the integrity of their final pharmaceutical products.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (5-Bromopyridin-2-yl)methanamine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities and intermediates are paramount. (5-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of pharmacologically active agents. Its precise characterization is a critical step in ensuring the integrity and reproducibility of synthetic routes. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparison with structurally related analogues and detailing the experimental rationale.

The Structural Significance of this compound

The title compound features a pyridine ring, a common scaffold in medicinal chemistry, substituted with a bromine atom and an aminomethyl group. The bromine can serve as a handle for further functionalization through cross-coupling reactions, while the amine provides a site for amide bond formation or other nucleophilic additions. The hydrochloride salt form is often preferred for its improved stability and solubility.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used:

G cluster_0 C2 C2 C3 C3 C2->C3 C7 C7 C2->C7 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br Br C5->Br N1 N1 C6->N1 H6 H6 C6->H6 N1->C2 N2 N2 C7->N2 H7 H7 C7->H7 (x2) H_N H (x3) N2->H_N HCl · HCl

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons, and the ammonium protons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the bromine atom significantly influences the chemical shifts of the ring protons.[2]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H6~8.6d~2.01HDeshielded due to proximity to the ring nitrogen and meta to the bromine.
H4~8.1dd~8.5, 2.51HInfluenced by ortho-coupling to H3 and meta-coupling to H6.
H3~7.6d~8.51HShielded relative to H6 and H4, showing ortho-coupling to H4.
H7 (-CH₂-)~4.2s-2HMethylene protons adjacent to the pyridine ring and the ammonium group.
-NH₃⁺~8.5 (broad)s-3HAmmonium protons, often broad and may exchange with residual water in the solvent.
  • Comparison with Alternatives: In the absence of the bromo-substituent, as in 2-(aminomethyl)pyridine hydrochloride, the signals for the pyridine protons would appear at slightly higher fields (more shielded). Conversely, substituting the bromine with a more electron-withdrawing group like a nitro group would cause a further downfield shift of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158Carbon attached to the aminomethyl group and adjacent to the ring nitrogen.
C6~150Deshielded by the adjacent ring nitrogen.
C4~142Aromatic carbon with a hydrogen substituent.
C3~128Aromatic carbon with a hydrogen substituent.
C5~118Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect.
C7 (-CH₂-)~45Aliphatic carbon adjacent to the aromatic ring and the ammonium group.
  • Comparative Insights: The C5 signal is expected to be significantly influenced by the bromine substituent. In a non-brominated analogue, this carbon would resonate at a different chemical shift. For instance, in 2-(aminomethyl)pyridine, the corresponding C5 would be expected around 123 ppm.[3]

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a Weigh ~10-20 mg of (5-Bromopyridin-2-yl)methanamine HCl b Dissolve in ~0.7 mL of DMSO-d₆ in an NMR tube a->b c Vortex until fully dissolved b->c d Insert sample into the spectrometer c->d e Lock on the deuterium signal of DMSO-d₆ d->e f Shim the magnetic field for optimal homogeneity e->f g Acquire ¹H NMR spectrum f->g h Acquire ¹³C NMR spectrum g->h i Perform 2D NMR (COSY, HSQC) if necessary for unambiguous assignment h->i j Apply Fourier transform and phase correction i->j k Reference spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) j->k l Integrate ¹H signals and assign peaks k->l

Caption: A stepwise workflow for the NMR analysis of this compound.

Detailed Methodologies
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochloride salts.[1] It is a polar aprotic solvent that readily dissolves the salt and, importantly, allows for the observation of the exchangeable ammonium protons (-NH₃⁺), which might be lost in protic solvents like D₂O due to rapid deuterium exchange.[1]

  • Concentration: A concentration of 10-20 mg in approximately 0.7 mL of solvent is typically sufficient for obtaining good quality ¹H and ¹³C spectra on a modern NMR spectrometer (400 MHz or higher).

  • Instrumentation: A high-field NMR spectrometer will provide better signal dispersion, which is particularly useful for resolving the aromatic proton signals.

  • Data Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆, which appears at δ 2.50 ppm in the ¹H spectrum and δ 39.52 ppm in the ¹³C spectrum.[4]

Trustworthiness and Self-Validation

The predicted NMR data, when combined with other analytical techniques such as mass spectrometry and elemental analysis, provides a robust and self-validating system for the structural confirmation of this compound. The consistency between the predicted and experimentally obtained spectra would provide high confidence in the identity and purity of the compound. Any significant deviation from the predicted values could indicate the presence of impurities or an incorrect structure.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide serves as a valuable resource for scientists working with this compound. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify this key intermediate, assess its purity, and proceed with its use in the synthesis of novel therapeutic agents. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible NMR data, ensuring the integrity of the chemical development process.

References

A Comparative Guide to the Mass Spectrometry Analysis of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of synthetic building blocks is a foundational requirement for successful downstream applications. (5-Bromopyridin-2-yl)methanamine hydrochloride is a crucial intermediate, valued for its dual functionality—the reactive bromine atom ready for cross-coupling and a primary amine for amide or urea formation. Ensuring its identity, purity, and structural integrity is paramount. This guide provides an in-depth, expert-led protocol for the mass spectrometric analysis of this compound and objectively compares this technique with other essential analytical alternatives.

Part 1: Definitive Identification by High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification and structural confirmation of (5-Bromopyridin-2-yl)methanamine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.[1][2][3] This technique provides not only the molecular weight but also the elemental composition with high accuracy, which is critical for differentiating compounds with similar nominal masses.[4][5]

The Causality Behind Method Selection: Why ESI-Q-TOF?

We select Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, thermally labile molecules like our target analyte, which readily protonates in solution.[6] The primary amine on the molecule has a high proton affinity, ensuring robust signal generation in positive ion mode ([M+H]⁺). This is coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer. The Q-TOF architecture offers two key advantages:

  • High Mass Accuracy (<5 ppm): The TOF analyzer provides precise mass-to-charge ratio (m/z) measurements, allowing for the confident determination of the elemental formula.[4]

  • MS/MS Fragmentation Capability: The quadrupole can isolate the protonated molecular ion, which is then fragmented in a collision cell. The resulting fragment ions, analyzed by the TOF, provide a structural fingerprint of the molecule.[6][7]

A critical feature for this specific analyte is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A high-resolution mass spectrometer will clearly resolve the [M+H]⁺ and [M+H+2]⁺ isotopic peaks, separated by approximately 2 Da, providing definitive evidence for the presence of a single bromine atom.

Experimental Protocol: LC-HRMS Analysis

This protocol is designed to be self-validating, where the expected results (accurate mass, isotopic pattern, fragmentation) collectively confirm the analyte's identity.

1. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of HPLC-grade acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.

    • Expert Insight: A final concentration of 1 µg/mL is optimal for ESI to prevent signal saturation while ensuring high sensitivity. As the analyte is a hydrochloride salt, the addition of acid modifiers like formic acid is often unnecessary but can be used at low concentrations (0.1%) to ensure a stable spray and consistent protonation.

2. Liquid Chromatography (LC) Conditions:

  • System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

    • Expert Insight: A generic fast gradient is sufficient for this application, as the primary goal is to desalt the sample before it enters the mass spectrometer, not necessarily to separate it from other impurities, which will be resolved by the mass analyzer.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS¹ (Full Scan) Analysis: Acquire data to observe the protonated molecule.

  • MS² (Tandem MS) Analysis: Isolate the precursor ion (m/z 186.98) and apply collision energy (e.g., 15-30 eV) to induce fragmentation.

Data Interpretation & Expected Results

The data obtained should be analyzed for three key validation points, summarized in the table below.

ParameterExpected ResultRationale for Confirmation
Accurate Mass of [M+H]⁺ m/z 186.9865 (for ¹²C₆H₈⁷⁹BrN₂)Confirms the elemental composition (C₆H₈BrN₂) within 5 ppm mass accuracy.
Isotopic Pattern Two peaks of near-equal intensity at m/z 186.9865 and 188.9845Definitive evidence of one bromine atom in the molecule.
Key MS/MS Fragments m/z 170.0593 (Loss of NH₃)m/z 107.0076 (Loss of Br)Characteristic fragmentation pattern confirms the aminomethyl-pyridine structure.

Part 2: Comparison with Alternative Analytical Techniques

While HRMS is unparalleled for identification, a comprehensive analysis, especially for purity and routine quality control, often involves other techniques.[8]

Alternative 1: HPLC with UV Detection for Purity Assessment

High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a workhorse technique in pharmaceutical analysis for determining the purity of a sample.[9][10][11]

  • Principle: The method separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The pyridine ring in the analyte is a strong chromophore, allowing for sensitive detection by UV absorbance (typically around 250-270 nm).[10]

  • Causality: This method is chosen for its robustness, precision, and ability to quantify impurities as a percentage of the total peak area. It directly answers the question, "What is the purity of my sample?"

  • Limitation: HPLC-UV cannot definitively identify unknown impurities; it only shows their presence and relative quantity. For identification, fractions would need to be collected and analyzed by MS or NMR.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Structural Confirmation

NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement and connectivity of atoms in the molecule.

  • Principle: ¹H and ¹³C NMR spectra give information about the chemical environment of every hydrogen and carbon atom, respectively. Signal splitting patterns, chemical shifts, and integration values allow for the complete assembly of the molecular structure.

  • Causality: NMR is the ultimate arbiter of molecular structure. It can distinguish between isomers that might be indistinguishable by MS alone. For example, it would confirm the bromine is at the 5-position and the aminomethyl group is at the 2-position of the pyridine ring.

  • Limitation: NMR is significantly less sensitive than mass spectrometry, requiring substantially more sample (typically >1 mg). It is also less suitable for quantifying trace-level impurities.

Comparative Guide: Choosing the Right Technique

The selection of an analytical method is driven by the specific question being asked. The following table and decision diagram provide a guide for researchers.

ParameterHigh-Resolution MS HPLC-UV NMR Spectroscopy
Primary Application Identity Confirmation, Elemental CompositionPurity Assessment, QuantificationAbsolute Structure Elucidation
Information Provided Mass-to-charge ratio, isotopic pattern, fragmentsRetention time, % area purityAtomic connectivity, stereochemistry
Typical Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)
Analysis Time Fast (<10 minutes per sample)Moderate (10-30 minutes per sample)Slow (>30 minutes per sample)
Key Strength Unambiguous molecular formula and confirmation of halogen presence.Robust, reproducible, and quantitative for purity.Definitive isomer differentiation and structural detail.

Conclusion

For the analysis of this compound, high-resolution mass spectrometry serves as the most powerful and efficient tool for definitive identity confirmation. Its ability to provide an accurate molecular formula, confirm the presence of bromine through its distinct isotopic signature, and generate a structural fingerprint via MS/MS fragmentation is unmatched in a single experiment.

However, a truly comprehensive characterization relies on a multi-faceted approach. While HRMS confirms what the compound is, HPLC-UV reliably determines its purity, and NMR spectroscopy provides absolute, unambiguous proof of its specific isomeric structure. As a senior application scientist, my recommendation for any drug development program is to leverage the strengths of all three techniques to build a complete, robust, and trustworthy analytical data package.

References

comparative study of catalysts for reactions involving (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Cross-Coupling Reactions of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction: The Strategic Importance of (5-Bromopyridin-2-yl)methanamine in Modern Synthesis

This compound serves as a critical and versatile building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom on a pyridine ring and a primary aminomethyl group, presents a unique scaffold for generating diverse molecular architectures. The strategic functionalization of the C-Br bond through transition metal-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, enabling the construction of complex molecules with potential biological activity.[1][2][3]

This guide provides a comprehensive, comparative analysis of catalyst systems for the most pivotal cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay between catalysts, ligands, bases, and reaction conditions, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate catalyst selection and optimize synthetic outcomes. The protocols and data herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, essential for assembling biaryl and heteroaryl structures.[4][5] The reaction's success with a substrate like (5-Bromopyridin-2-yl)methanamine hinges on a catalyst system that can efficiently navigate the catalytic cycle, particularly the oxidative addition step at the C-Br bond of the electron-deficient pyridine ring.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a Suzuki coupling is governed by a well-understood catalytic cycle.[5][7] The choice of a bulky, electron-rich phosphine ligand is paramount as it facilitates both the initial oxidative addition of the Pd(0) catalyst to the aryl bromide and the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[4][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₂(Base)]⁻ pd_r1r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1r2 boronate R²-B(OR)₂ boronate->transmetalation base Base (e.g., K₃PO₄) reductive_elim Reductive Elimination pd_r1r2->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Product) reductive_elim->product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance of Catalyst Systems

The choice of ligand profoundly impacts reaction efficiency. While traditional ligands like triphenylphosphine (PPh₃) can be effective, modern biaryl phosphine ligands often provide superior results, especially for heteroaromatic substrates.

Catalyst System (Pd Precursor + Ligand)Coupling Partner (Arylboronic Acid)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O10024Moderate[5]
Pd₂(dba)₃ + SPhos4-Methoxyphenylboronic acidK₃PO₄TolueneRT298[4]
Pd(OAc)₂ + XPhos4-Tolylboronic acidK₃PO₄THF2512~100[9]
Pd(OAc)₂ + JohnPhosPhenylboronic acidCs₂CO₃THF/H₂O402.5Good[5]
PdCl₂(dppf)Various Arylboronic AcidsK₂CO₃1,4-Dioxane8512-1875-90[2][10]

Analysis:

  • Biaryl Phosphine Ligands (SPhos, XPhos): These bulky, electron-rich ligands consistently outperform simpler ligands like PPh₃, especially for heteroaromatic substrates.[4][9] They accelerate both oxidative addition and reductive elimination, often allowing for reactions at room temperature and with lower catalyst loadings.[4][8]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand offers a good balance of stability and reactivity, proving effective for a range of substrates under moderate heating.[2][10]

  • Base and Solvent: The combination of a phosphate base (like K₃PO₄) in an aprotic solvent (like toluene or THF) is a common and highly effective choice.[4][5][9] Aqueous solvent mixtures are also frequently used.[2][5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure. Optimal conditions are highly dependent on the specific substrates and chosen catalyst system.[4][6]

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1][2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.[2][4]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a transformative method for forming carbon-nitrogen bonds, a reaction that is particularly vital in pharmaceutical synthesis.[1][11][12] For a substrate like (5-Bromopyridin-2-yl)methanamine, this reaction presents a potential challenge: the presence of two nucleophilic nitrogen atoms (the primary amine and the pyridine ring nitrogen). However, the primary aminomethyl group is generally not reactive under these conditions, allowing for selective C-N coupling at the C-Br position with an external amine. Potential coordination of the catalyst by the pyridine nitrogen can be a challenge, necessitating robust catalyst systems.[13]

The Catalytic Cycle: Mechanism and Key Challenges

The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][14] The use of a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is critical to deprotonate the amine and facilitate its entry into the catalytic cycle.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Br-Pd(II)L(Ar) oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord + R₂NH, Base pd_amido [R₂N]-Pd(II)L(Ar) amine_coord->pd_amido amine R₂NH amine->amine_coord base Base (e.g., NaOt-Bu) reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR₂ (Product) reductive_elim->product Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition 3. Add Catalysts, Ligands, Solvent & Reagents inert->addition reaction 4. Heat and Stir (Monitor by TLC / LC-MS) addition->reaction workup 5. Quench & Work-up (Cool, Dilute, Filter, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Isolated Product (Characterization) purify->product

References

A Comparative Guide to the Biological Activity Screening of (5-Bromopyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. Pyridine-based compounds, in particular, have consistently demonstrated a broad spectrum of biological activities, making them a fertile ground for discovery.[1][2] This guide focuses on a specific, yet promising scaffold: (5-Bromopyridin-2-yl)methanamine and its derivatives. While comprehensive screening data on a wide array of its derivatives are still emerging in the public domain, this document serves as a comparative framework for researchers. By synthesizing data from structurally related compounds and established screening methodologies, we aim to provide a robust starting point for the design, screening, and structure-activity relationship (SAR) analysis of novel (5-Bromopyridin-2-yl)methanamine-based compounds. Our objective is to empower researchers with the foundational knowledge and practical protocols to explore the therapeutic potential of this chemical series.

The Therapeutic Potential of the (5-Bromopyridin-2-yl)methanamine Scaffold

The (5-Bromopyridin-2-yl)methanamine core combines several features that make it an attractive starting point for drug discovery. The pyridine ring is a well-known pharmacophore present in numerous approved drugs, often contributing to favorable pharmacokinetic properties. The bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with biological targets. The methanamine group provides a key point for derivatization, for instance, through the formation of amides, sulfonamides, or Schiff bases, enabling the exploration of a wide chemical space.

Based on the biological activities reported for analogous bromopyridine and aminopyridine derivatives, the primary areas of interest for screening (5-Bromopyridin-2-yl)methanamine derivatives include:

  • Anticancer Activity: Many pyridine-containing compounds have exhibited potent cytotoxic effects against various cancer cell lines.[3][4]

  • Antimicrobial Activity: The pyridine nucleus is a common feature in antibacterial and antifungal agents.[1][2]

  • Enzyme Inhibition: The structural motifs present suggest potential interactions with various enzymes, such as kinases or proteases, which are key targets in many diseases.

This guide will delve into the screening methodologies for these key biological activities, providing a comparative analysis of potential results based on data from related compounds.

Comparative Analysis of Biological Activities

While specific data for a broad series of (5-Bromopyridin-2-yl)methanamine derivatives is not yet extensively published, we can extrapolate potential activities and structure-activity relationships from studies on analogous compounds.

Anticancer Activity

The anticancer potential of novel compounds is often initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The National Cancer Institute (NCI) has a standardized 60-cell line screen that provides a broad spectrum of activity.[3][4]

Table 1: Hypothetical Comparative Anticancer Activity of (5-Bromopyridin-2-yl)methanamine Derivatives

Compound IDR-Group on MethanamineCancer Cell Line (e.g., MCF-7 - Breast)IC50 (µM) - HypotheticalCancer Cell Line (e.g., A549 - Lung)IC50 (µM) - HypotheticalReference CompoundIC50 (µM)
Parent -HMCF-7>100A549>100Doxorubicin0.5 - 1.5
Derivative 1 -C(=O)PhMCF-725.5A54932.1Doxorubicin0.5 - 1.5
Derivative 2 -C(=O)(4-Cl-Ph)MCF-710.2A54915.8Doxorubicin0.5 - 1.5
Derivative 3 -SO2PhMCF-745.7A54955.3Doxorubicin0.5 - 1.5
Derivative 4 Schiff Base with SalicylaldehydeMCF-78.9A54912.4Doxorubicin0.5 - 1.5

Structure-Activity Relationship (SAR) Insights (Hypothetical):

Based on general SAR principles for anticancer agents[5][6], we can hypothesize the following:

  • Aromatic Substituents: Introduction of substituted phenyl rings, particularly those with electron-withdrawing groups like chlorine at the para-position (Derivative 2), may enhance cytotoxicity.

  • Schiff Bases: Formation of Schiff bases with aromatic aldehydes, such as salicylaldehyde (Derivative 4), can introduce planar systems capable of intercalating with DNA or interacting with enzymatic active sites, potentially leading to increased potency.

  • Linker Chemistry: The nature of the linkage to the methanamine nitrogen is crucial. Amide linkages (Derivatives 1 and 2) may offer better activity than sulfonamide linkages (Derivative 3), possibly due to differences in geometry and hydrogen bonding capacity.

Antimicrobial Activity

The antimicrobial efficacy of new compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Hypothetical Comparative Antimicrobial Activity of (5-Bromopyridin-2-yl)methanamine Derivatives

Compound IDR-Group on MethanamineS. aureus (Gram-positive) MIC (µg/mL) - HypotheticalE. coli (Gram-negative) MIC (µg/mL) - HypotheticalReference CompoundMIC (µg/mL)
Parent -H>128>128Ciprofloxacin0.004-2
Derivative 1 -C(=O)Ph64128Ciprofloxacin0.004-2
Derivative 2 -C(=O)(4-Cl-Ph)3264Ciprofloxacin0.004-2
Derivative 3 -SO2Ph128>128Ciprofloxacin0.004-2
Derivative 4 Schiff Base with Salicylaldehyde1632Ciprofloxacin0.004-2

Structure-Activity Relationship (SAR) Insights (Hypothetical):

Drawing from studies on other heterocyclic antimicrobial agents[1][2][7], we can infer:

  • Lipophilicity: A balanced lipophilicity is often key for penetrating bacterial cell walls. The addition of aromatic groups can modulate this property.

  • Chelating Moieties: The Schiff base derivative with a hydroxyl group (from salicylaldehyde, Derivative 4) may act as a chelating agent for essential metal ions in bacterial enzymes, contributing to its antimicrobial effect.

  • Gram-Selectivity: Differences in the cell wall structure between Gram-positive and Gram-negative bacteria often lead to variations in activity. The outer membrane of Gram-negative bacteria can be a significant barrier to compound entry.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following are representative protocols for the initial screening of (5-Bromopyridin-2-yl)methanamine derivatives.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow Diagram:

Antimicrobial_Screening_Workflow A Prepare bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of compounds in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial Screening Workflow

Future Directions and Considerations

The preliminary screening of (5-Bromopyridin-2-yl)methanamine derivatives is the first step in a long and complex drug discovery process. Promising "hit" compounds identified from these initial screens should be subjected to further investigation, including:

  • Expanded Screening: Testing against a broader panel of cancer cell lines or microbial strains.

  • Mechanism of Action Studies: Investigating how the compounds exert their biological effects. For anticancer agents, this could involve cell cycle analysis or apoptosis assays. For antimicrobial agents, this could involve time-kill kinetics or membrane permeability assays.

  • Enzyme Inhibition Assays: If a specific enzyme is a hypothesized target, direct enzymatic assays should be performed to determine inhibitory constants (Ki or IC50 values).[8]

  • In Vivo Studies: The most promising candidates should be evaluated in animal models to assess their efficacy and safety.

Conclusion

The (5-Bromopyridin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive screening data for its derivatives are still to be widely published, this guide provides a comparative framework based on structurally related compounds and established screening protocols. By leveraging this information, researchers can strategically design and evaluate new derivatives with the potential for significant anticancer and antimicrobial activities. The key to success will lie in systematic derivatization, rigorous biological screening, and in-depth structure-activity relationship analysis.

References

Safety Operating Guide

Personal protective equipment for handling (5-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of (5-Bromopyridin-2-yl)methanamine hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 943317-77-3) was found during the literature search. The following guidance is synthesized from safety data for structurally similar compounds, including other bromopyridine and aminopyridine derivatives. It is imperative to treat this compound with the caution required for a substance with unknown specific hazards and to handle it in a controlled laboratory environment. The recommendations below are based on a conservative assessment of potential risks.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure a secure laboratory environment.

Immediate Safety Concerns and Hazard Assessment

Based on data from related bromopyridine and aminopyridine compounds, this compound should be presumed to be hazardous. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3]

  • Toxicity: Aminopyridine derivatives can be toxic if swallowed or absorbed through the skin.[2][4]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as chemical waste.
Eyes Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat that fastens securely is required to protect against spills. Ensure the lab coat is clean and in good condition.
Respiratory Use in a certified chemical fume hoodA chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential for safety. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Necessary PPE don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to Handling locate_safety Locate Eyewash Station and Safety Shower fume_hood Work Within a Certified Chemical Fume Hood don_ppe->fume_hood weighing Carefully Weigh and Handle the Compound dissolving Dissolve or React as per Protocol decontaminate Decontaminate Work Surfaces dissolving->decontaminate After Experiment dispose_waste Dispose of Contaminated Materials and Waste remove_ppe Remove PPE in Correct Order wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that an eyewash station and safety shower are accessible and operational.[1][6]

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • When weighing, use a spatula and handle the container with care to avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.[1][7]

    • Decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste.[1]

  • Contaminated Materials: All contaminated items, including gloves, disposable lab coats, and absorbent materials from spills, must be placed in a sealed, labeled hazardous waste container.

  • Disposal Vendor: All chemical waste should be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.